molecular formula C12H11NO B1348650 4-(4-Methoxyphenyl)pyridine CAS No. 5938-16-9

4-(4-Methoxyphenyl)pyridine

Cat. No.: B1348650
CAS No.: 5938-16-9
M. Wt: 185.22 g/mol
InChI Key: BDXPUDLCSHDVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)pyridine is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPUDLCSHDVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345335
Record name 4-(4-Methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5938-16-9
Record name 4-(4-Methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-methoxyphenyl)pyridine, a valuable building block in pharmaceutical and materials science. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and workflows.

Core Synthesis Pathways: An Overview

The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the biaryl scaffold. The most prominent and effective pathways include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Each of these reactions involves the coupling of a pyridine derivative with a methoxyphenyl component, utilizing a palladium catalyst to facilitate the formation of the crucial carbon-carbon bond.

Palladium-Catalyzed Cross-Coupling Reactions

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-M Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to the stability and low toxicity of the boronic acid reagents.[1] The reaction couples an aryl or vinyl halide with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.[1]

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-halopyridine 4-Halopyridine (X = Cl, Br, I) catalyst Pd Catalyst (e.g., Pd(PPh3)4) plus1 + boronic_acid 4-Methoxyphenylboronic acid product This compound catalyst->product Heat base Base (e.g., K2CO3, Cs2CO3) solvent Solvent (e.g., Toluene, Dioxane)

Figure 2: Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol:

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-halopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-110 °C) for a designated time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[2]

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[2]
Pd₂(dba)₃/P(t-Bu)₃CsF/Ag₂ONot specifiedNot specifiedNot specified>90[3]
Pd(OAc)₂K₂CO₃Toluene/Water951636-88

Table 1: Summary of Suzuki-Miyaura Reaction Conditions.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[4] This method is particularly useful for coupling sp³-hybridized carbon atoms.[4]

Reaction Scheme:

Negishi_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-halopyridine 4-Halopyridine (X = Cl, Br, I) catalyst Pd or Ni Catalyst (e.g., Pd(PPh3)4) plus1 + organozinc 4-Methoxyphenylzinc halide product This compound catalyst->product Heat solvent Solvent (e.g., THF)

Figure 3: Negishi coupling for this compound synthesis.

Experimental Protocol:

  • Preparation of Organozinc Reagent: The 4-methoxyphenylzinc halide can be prepared in situ from the corresponding Grignard reagent and a zinc halide (e.g., ZnCl₂).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-halopyridine (1.0 equiv.) in a suitable solvent like THF.

  • Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reagent Addition: Add the freshly prepared 4-methoxyphenylzinc halide solution (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction and Work-up: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/CPhosTHFAmbientNot specifiedHigh[4]
Ni(acac)₂/PPh₃/(i-Bu)₂AlHNot specifiedNot specifiedNot specifiedGood[4]

Table 2: Summary of Negishi Reaction Conditions.

Stille Coupling

The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium.[6] A key advantage of this method is the air and moisture stability of the organostannane reagents.[6] However, the toxicity of tin compounds is a significant drawback.[7]

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-halopyridine 4-Halopyridine (X = I, Br, OTf) catalyst Pd Catalyst (e.g., Pd(PPh3)4) plus1 + organostannane (4-Methoxyphenyl)trialkylstannane product This compound catalyst->product Heat solvent Solvent (e.g., Toluene, DMF)

Figure 4: Stille coupling for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: In a Schlenk tube, combine the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkylstannane (e.g., tributylstannane derivative, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent and Additives: Add a degassed aprotic solvent such as toluene or DMF. In some cases, additives like CuI or CsF can accelerate the reaction.[8]

  • Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite. The filtrate is then subjected to an aqueous work-up. Due to the toxicity of tin byproducts, purification often requires careful column chromatography or other specialized techniques to ensure their complete removal.[8]

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄CuIDMF80Not specified84[8]
Pd₂(dba)₃/AsPh₃CuIDMF60Not specified55[8]

Table 3: Summary of Stille Reaction Conditions.

Hiyama Coupling

The Hiyama coupling employs an organosilane as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide.[9] An activator, typically a fluoride source like TBAF, is required to facilitate the transmetalation step.[10]

Reaction Scheme:

Hiyama_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-halopyridine 4-Halopyridine (X = I, Br, Cl) catalyst Pd Catalyst (e.g., Pd(OAc)2) plus1 + organosilane (4-Methoxyphenyl)trialkoxysilane product This compound catalyst->product Heat activator Activator (e.g., TBAF) solvent Solvent (e.g., THF, Dioxane)

Figure 5: Hiyama coupling for this compound synthesis.

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkoxysilane (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., a phosphine ligand).

  • Solvent and Activator: Add a dry, aprotic solvent such as THF or dioxane. Then, add the fluoride activator (e.g., TBAF, 1.5-2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically between 60 and 100 °C.

  • Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]

Catalyst/LigandActivatorSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/PCy₃TBAF·3H₂OTHF110Not specifiedModerate[12]
PdCl₂/PCy₃Not specifiedDioxane110Not specifiedGood[12]

Table 4: Summary of Hiyama Reaction Conditions.

Spectroscopic Data

The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data PointValue
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.23 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.65 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 6.0 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 160.3, 150.2, 149.8, 130.9, 128.2, 121.2, 114.4, 55.4
Melting Point 38-63 °C
Boiling Point 160-180 °C at 0.5 mmHg

Table 5: Physicochemical and Spectroscopic Data for this compound.[13]

Conclusion

The synthesis of this compound is well-established through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to its mild reaction conditions and the low toxicity of the boronic acid reagents. However, the Negishi, Stille, and Hiyama couplings offer viable alternatives, each with its own set of advantages and disadvantages regarding substrate scope, reaction conditions, and reagent toxicity. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and byproducts. This guide provides the necessary foundational knowledge and detailed protocols to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Unveiling the Solid-State Architecture of Phenylpyridines: A Technical Guide to the Crystal Structure of 4-(3-Methoxyphenyl)-2,6-diphenylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, a definitive crystal structure analysis for 4-(4-Methoxyphenyl)pyridine is not publicly available. This guide provides a comprehensive analysis of the closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine , to serve as an illustrative example for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of this class of molecules. The methodologies and data presentation herein are intended to provide a robust framework for the analysis of similar phenylpyridine derivatives.

Introduction

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their electronic properties and capacity for hydrogen bonding and π-stacking interactions make them attractive components in the design of novel therapeutics and functional materials. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This technical guide details the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a molecule featuring the core phenylpyridine moiety.

Crystallographic Data Summary

The crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group I2/a. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Parameter Value
Chemical FormulaC₂₄H₁₉NO
Formula Weight337.41
Crystal SystemMonoclinic
Space GroupI2/a
a (Å)17.335(3)
b (Å)7.8851(13)
c (Å)26.582(5)
α (°)90
β (°)106.345(7)
γ (°)90
Volume (ų)3483.7(10)
Z8
Temperature (K)293(2)
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.286
F(000)1424.0
Final R indices [I > 2σ(I)]R₁ = 0.0485, wR₂ = 0.1257
R indices (all data)R₁ = 0.0816, wR₂ = 0.1424

Molecular and Crystal Structure

In the crystalline state, the molecule of 4-(3-methoxyphenyl)-2,6-diphenylpyridine is not planar. The central pyridine ring is inclined with respect to the two phenyl rings at positions 2 and 6, and the 3-methoxyphenyl substituent at position 4. The dihedral angles between the pyridine ring and the benzene rings are 17.26(6)°, 56.16(3)°, and 24.50(6)°.[1]

The crystal packing is primarily governed by weak intermolecular interactions, including C—H···π interactions, which link the molecules into a three-dimensional network.[1] A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was achieved via a reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, utilizing NH₄I as a catalyst.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation. A portion of the purified product was redissolved in a petroleum ether/ethyl acetate solvent mixture. Colorless crystals formed over several days as the solvent slowly evaporated.[1]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data collection was performed at 293(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key components of the reported structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Slow Evaporation Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Select Suitable Crystal DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Experimental workflow for crystal structure analysis.

molecular_interactions cluster_components Molecular Components cluster_interactions Intermolecular Interactions Molecule 4-(3-Methoxyphenyl)- 2,6-diphenylpyridine Pyridine Pyridine Ring Molecule->Pyridine Phenyl1 Phenyl Ring 1 Molecule->Phenyl1 Phenyl2 Phenyl Ring 2 Molecule->Phenyl2 MethoxyPhenyl Methoxyphenyl Ring Molecule->MethoxyPhenyl CH_pi C-H...π Interactions Molecule->CH_pi HH H...H Interactions (50.4%) CH_pi->HH CH_C C-H...C Interactions (37.9%) HH->CH_C OH_O O-H...O Interactions (5.1%) CH_C->OH_O

Key structural components and intermolecular interactions.

References

An In-depth Technical Guide to CAS Number 5938-16-9: 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and potential research applications of the compound identified by CAS number 5938-16-9, chemically known as 4-(4-Methoxyphenyl)pyridine. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, oncology, and materials science.

Chemical Identity and Properties

This compound is a bi-aryl compound consisting of a pyridine ring substituted with a 4-methoxyphenyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5938-16-9General Chemical Databases
Molecular Formula C₁₂H₁₁NOGeneral Chemical Databases
Molecular Weight 185.23 g/mol General Chemical Databases
Appearance Off-white to white solidChem-Impex
Melting Point 38-63 °CSigma-Aldrich
Boiling Point 160-180 °C at 0.5 mmHgSigma-Aldrich
Density 1.077 g/cm³ (Predicted)ChemBK
Flash Point 113 °CChemBK
Solubility Soluble in organic solvents like ethanol and chloroform; practically insoluble in water.ChemBK
pKa 5.90 ± 0.10 (Predicted)ChemBK

Hazard Identification and Safety Information

This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this chemical.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed.
Skin corrosion/irritation2H315: Causes skin irritation.
Serious eye damage/eye irritation2H319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.

Signal Word: Warning

GHS Pictograms:

GHS_Hazards cluster_0 GHS Pictograms for CAS 5938-16-9 exclamation_mark caption GHS07: Exclamation Mark Synthesis_Workflow cluster_synthesis General Synthesis Workflow Reactants 4-Halopyridine (e.g., 4-bromopyridine) + 4-Methoxyphenylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Toluene/H₂O 80°C Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Biological_Activity_Pathway cluster_bio Potential Biological Action Compound This compound Derivatives Target Tubulin Compound->Target Inhibition Inhibition of Polymerization Target->Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Inhibition->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis AntiCancer Anti-Cancer Effect Apoptosis->AntiCancer

An In-depth Technical Guide on the Solubility of 4-(4-Methoxyphenyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on publicly available information. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(4-Methoxyphenyl)pyridine in various organic solvents. The information provided herein is based on general principles of organic chemistry and established experimental protocols for solubility determination.

Introduction to this compound

This compound is a bi-aryl compound consisting of a pyridine ring substituted with a methoxyphenyl group. Its chemical structure (Figure 1) imparts a degree of polarity due to the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group. The compound is a solid at room temperature.[1][2][3] Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, as it dictates the choice of solvents for reactions, purification, and formulation.[3]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Qualitative Solubility Profile

  • Polar Solvents: It is expected to be soluble in polar organic solvents. Some sources state it is soluble in ethanol and chloroform.[2]

  • Nonpolar Solvents: Solubility in nonpolar solvents like hexane is likely to be limited.

  • Aqueous Solubility: The compound is reported to be practically insoluble in water.[2]

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not published in readily accessible scientific literature. To obtain this critical data for research and development, experimental determination is necessary.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Experimental Workflow Diagram:

G start Start prep Prepare Vials: Add excess this compound to each vial start->prep add_solvent Add a known volume of a specific organic solvent to each vial prep->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72 hours) add_solvent->equilibrate sample Withdraw an aliquot of the supernatant equilibrate->sample filter Filter the aliquot through a syringe filter (e.g., 0.22 µm) sample->filter dilute Dilute the filtrate with a known volume of solvent filter->dilute analyze Analyze the diluted sample by a validated analytical method (e.g., HPLC) dilute->analyze calculate Calculate the concentration of the saturated solution analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure:

  • Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[5]

  • Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility, as described by the "like dissolves like" principle.

  • Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors may exhibit different solvating capacities for this compound.

Solubility Prediction Based on Polarity:

G cluster_solute This compound cluster_solvents Organic Solvents solute Solute Polar Features: - Pyridine Nitrogen - Methoxy Oxygen Nonpolar Features: - Benzene Ring - Pyridine Ring polar Polar Solvents Examples: - Methanol - Ethanol - Acetonitrile - DMSO solute:head->polar:head High Solubility (Predicted) nonpolar Nonpolar Solvents Examples: - Hexane - Toluene - Diethyl Ether solute:head->nonpolar:head Low Solubility (Predicted)

Caption: Predicted solubility based on polarity.

Conclusion

References

molecular weight and formula of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of 4-(4-Methoxyphenyl)pyridine. This compound is a key synthetic intermediate in the development of various pharmacologically active molecules.

Core Compound Data

The fundamental molecular and physical properties of this compound are summarized below.

PropertyValueCitations
Molecular Formula C₁₂H₁₁NO[1][2]
Molecular Weight 185.22 g/mol [1][2]
CAS Number 5938-16-9[1]
Appearance Off-white to white crystalline solid[2]
Melting Point 38-63 °C[2]
Boiling Point 160-180 °C at 0.5 Torr[2]

Synthetic Protocol: Suzuki-Miyaura Coupling

This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Halopyridine - 4-Methoxyphenylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water mixture) reagents->solvent atmosphere Establish Inert Atmosphere (Nitrogen or Argon) solvent->atmosphere heat Heat the mixture (e.g., 80-100 °C) atmosphere->heat monitor Monitor progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify final_product final_product purify->final_product Yields this compound

Figure 1: General workflow for the Suzuki-Miyaura synthesis.
Detailed Methodology

Materials:

  • 4-Iodopyridine or 4-Bromopyridine (1.0 equivalent)

  • 4-Methoxyphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Biological Significance and Applications in Drug Development

While this compound itself is not typically a direct modulator of biological pathways, it is a crucial structural motif and synthetic precursor for a variety of biologically active compounds. Its pyridine and methoxyphenyl groups serve as valuable pharmacophores that can be incorporated into larger molecules to enhance their binding to biological targets.

Notably, derivatives of this compound have been investigated for their potential as:

  • Anticancer Agents: The scaffold is used in the synthesis of compounds that can inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

  • Anti-inflammatory Compounds: Its structure is a component of novel molecules with anti-inflammatory properties.

  • Factor Xa Inhibitors: The 4-methoxyphenyl group has been identified as a key moiety in potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. The well-known anticoagulant, Apixaban, contains this structural feature.

Signaling Pathway: Inhibition of CDK2 by Pyrazolopyridine Derivatives

As an example of its application, derivatives of this compound have been synthesized into pyrazolopyridine structures that demonstrate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, a key mechanism in cancer therapy.

CyclinE Cyclin E ActiveComplex Cyclin E / CDK2 (Active Complex) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates Apoptosis Apoptosis ActiveComplex->Apoptosis leads to E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) CellCycle Cell Cycle Progression (G1 to S Phase) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->CellCycle Inhibitor Pyrazolopyridine Derivative of this compound Inhibitor->ActiveComplex Inhibits

Figure 2: Inhibition of the CDK2 pathway by a derivative.

In this pathway, the active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Pyrazolopyridine derivatives containing the this compound scaffold can inhibit the Cyclin E/CDK2 complex, preventing Rb phosphorylation and causing cell cycle arrest, which can ultimately lead to apoptosis (programmed cell death).

References

Preliminary Reactivity Studies of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the preliminary reactivity of 4-(4-methoxyphenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details experimental protocols and summarizes key data for a range of reactions, including N-oxidation, electrophilic substitution, nucleophilic addition, reduction, and cross-coupling reactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of this compound and its derivatives for various applications, including drug discovery and the development of novel materials.

Introduction

This compound is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structure is a common scaffold in a variety of biologically active molecules and functional materials. Understanding the reactivity of this core structure is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide outlines preliminary studies into the chemical behavior of this compound under various reaction conditions.

N-Oxidation

The oxidation of the nitrogen atom in the pyridine ring is a key transformation that alters the electronic properties of the molecule, often facilitating subsequent functionalization.

Experimental Protocol: N-Oxidation of this compound

A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add m-CPBA (1.1 to 1.5 equivalents) portion-wise.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound N-oxide.

Data Presentation:

ProductReagentsSolventYield (%)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound N-oxidem-CPBACH₂Cl₂~958.13 (d), 7.12 (d), 3.85 (s)160.5, 138.4, 138.0, 126.6, 114.5, 55.4

Note: The provided NMR data is for the related 4-methylpyridine N-oxide and is expected to be similar for this compound N-oxide.[1]

Logical Relationship Diagram: N-Oxidation Workflow

N_Oxidation A This compound B m-CPBA, CH2Cl2, 0 °C to RT A->B C Reaction Mixture B->C D Aqueous NaHCO3 Wash C->D E Organic Layer D->E F Drying (Na2SO4) & Concentration E->F G Purification (Column Chromatography) F->G H This compound N-oxide G->H

Caption: Workflow for the N-oxidation of this compound.

Electrophilic Aromatic Substitution: Nitration

Direct electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, the corresponding N-oxide is more susceptible to electrophilic attack, typically at the 4-position.

Experimental Protocol: Nitration of this compound N-oxide

The nitration of pyridine N-oxides is commonly achieved using a mixture of nitric acid and sulfuric acid.[2]

  • Preparation of Nitrating Mixture: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding H₂SO₄ to HNO₃ with cooling in an ice bath.

  • Reaction Setup: this compound N-oxide is dissolved in concentrated sulfuric acid.

  • Reaction Conditions: The nitrating mixture is added dropwise to the solution of the N-oxide at a controlled temperature, typically between 90-100°C. The reaction is heated for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium carbonate (Na₂CO₃), until a precipitate forms. The solid is collected by filtration, washed with water, and can be purified by recrystallization to yield 4-nitro-4'-(methoxyphenyl)pyridine N-oxide.

Data Presentation:

Starting MaterialProductReagentsTemperature (°C)Yield (%)
Pyridine N-oxide4-Nitropyridine N-oxideHNO₃, H₂SO₄125-13042

Note: This data is for the nitration of the parent pyridine N-oxide and serves as a reference.[2] The methoxyphenyl group may influence the regioselectivity and yield.

Signaling Pathway Diagram: Electrophilic Nitration

Nitration_Pathway Start This compound N-oxide Reagent HNO3/H2SO4 Start->Reagent Intermediate Sigma Complex (Wheland Intermediate) Reagent->Intermediate Electrophilic Attack Product 4-Nitro-4'-(methoxyphenyl)pyridine N-oxide Intermediate->Product Deprotonation

Caption: Mechanism of electrophilic nitration of the N-oxide.

Nucleophilic Addition

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Grignard reagents are potent nucleophiles that can add to pyridines, often requiring activation of the pyridine ring.

Experimental Protocol: Addition of Grignard Reagents to 4-Methoxypyridine

This protocol for 4-methoxypyridine can be adapted for this compound. The reaction involves in situ formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent.[3]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, a solution of 4-methoxypyridine (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) is cooled to -78 °C.

  • Activation: An acylating agent, such as phenyl chloroformate (1.1 equivalents), is added to form the N-acylpyridinium salt.

  • Nucleophilic Addition: The Grignard reagent (e.g., ethylmagnesium bromide, 1.5 equivalents) is added slowly at -78 °C. The reaction is stirred for several hours at this temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Data Presentation:

Pyridine DerivativeGrignard ReagentAcylating AgentYield (%)
4-MethoxypyridineEtMgBrPhenyl chloroformate98

Note: This yield is reported for the reaction with 4-methoxypyridine.[3]

Workflow Diagram: Grignard Addition

Grignard_Addition A 4-Methoxypyridine B Phenyl Chloroformate, THF, -78 °C A->B C N-Acylpyridinium Salt (in situ) B->C D Grignard Reagent (R-MgX) C->D E Nucleophilic Addition C->E D->E F Quenching (NH4Cl) & Work-up E->F G Purification F->G H Dihydropyridine Product G->H

Caption: Workflow for the addition of a Grignard reagent to a pyridine.

Reduction

The catalytic hydrogenation of the pyridine ring to form the corresponding piperidine is a valuable transformation in synthetic chemistry.

Experimental Protocol: Catalytic Hydrogenation of Pyridines

Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of pyridines. The presence of a catalyst poison like pyridine itself can be used to achieve chemoselectivity in more complex molecules.[4]

  • Reaction Setup: A solution of the pyridine derivative in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel with the Pd/C catalyst (5-10 mol%).

  • Reaction Conditions: The vessel is charged with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi) and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue can be purified by distillation or crystallization.

Data Presentation:

Specific quantitative data for the hydrogenation of this compound was not available in the initial search. The efficiency of the reduction can be influenced by the substrate and reaction conditions.

Logical Relationship Diagram: Catalytic Hydrogenation

Hydrogenation A This compound B H2, Pd/C, Solvent A->B C Hydrogenation Reaction B->C D Catalyst Filtration C->D E Solvent Removal D->E F 4-(4-Methoxyphenyl)piperidine E->F Halogenation_Suzuki cluster_0 Bromination cluster_1 Suzuki Coupling A This compound B NBS, Solvent A->B C Bromo-4-(4-methoxyphenyl)pyridine B->C D Bromo-4-(4-methoxyphenyl)pyridine E Arylboronic Acid, Pd Catalyst, Base D->E F Coupled Product E->F

References

Spectroscopic Data of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methoxyphenyl)pyridine, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol . The spectroscopic data provides unambiguous confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.65d6.22HH-2, H-6 (Pyridine)
7.60d8.82HH-2', H-6' (Phenyl)
7.45d6.22HH-3, H-5 (Pyridine)
7.02d8.82HH-3', H-5' (Phenyl)
3.86s-3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
160.5C-4' (Phenyl)
150.2C-2, C-6 (Pyridine)
147.8C-4 (Pyridine)
130.4C-1' (Phenyl)
128.2C-2', C-6' (Phenyl)
121.0C-3, C-5 (Pyridine)
114.5C-3', C-5' (Phenyl)
55.4-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3030MediumAromatic C-H Stretch
2960, 2835MediumAliphatic C-H Stretch (-OCH₃)
1605StrongC=C Aromatic Ring Stretch
1515StrongC=C Aromatic Ring Stretch
1250StrongAsymmetric C-O-C Stretch (Aryl Ether)
1025MediumSymmetric C-O-C Stretch (Aryl Ether)
830Strongp-Disubstituted Benzene C-H Bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
185100[M]⁺ (Molecular Ion)
17060[M - CH₃]⁺
15615[M - CHO]⁺
14230[M - CH₃CO]⁺
11525[C₇H₅N]⁺
7710[C₆H₅]⁺

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.

IR Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyridine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyridine, a key heterocyclic building block in organic synthesis. The document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis protocols, including palladium-catalyzed cross-coupling reactions. Furthermore, it explores the significant role of the this compound scaffold in medicinal chemistry, particularly as a pharmacophore in the development of novel therapeutics, with a focus on its application as a tubulin polymerization inhibitor. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.

Introduction

This compound is an aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research.[1] Its structure, featuring a pyridine ring substituted with a methoxyphenyl group, makes it a valuable intermediate in the synthesis of a wide array of functional molecules.[1] This guide will delve into the core aspects of this compound, from its initial synthesis to its contemporary applications in medicinal chemistry and materials science.

Discovery and History

While a singular, seminal "discovery" paper for this compound is not readily apparent in modern literature searches, its synthesis falls within the broader historical development of methods for creating carbon-carbon bonds between aromatic rings. The advent of cross-coupling reactions, particularly in the latter half of the 20th century, revolutionized the synthesis of biaryl compounds like this compound. Early methods for pyridine synthesis, such as the Chichibabin and Kröhnke pyridine syntheses, provided foundational pathways for constructing the pyridine ring, which could then be functionalized. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, provided highly efficient and versatile methods for the direct coupling of aryl halides with arylboronic acids, organozincs, or organostannanes, respectively, making compounds like this compound readily accessible for research and development.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its characterization and application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO[1]
Molecular Weight185.23 g/mol [1]
AppearanceOff-white solid[1]
Melting Point38-63 °C[2]
Boiling Point160-180 °C (at 0.5 Torr)[2]
pKa5.90 ± 0.10 (Predicted)[2]
Storage TemperatureRoom Temperature[3]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 8.70 – 8.64 (m, 2H, pyridine-H), 7.75 – 7.60 (m, 2H, pyridine-H), 7.07 – 6.97 (m, 2H, phenyl-H), 3.87 (s, 3H, -OCH₃).
¹³C NMR (101 MHz, CDCl₃) δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2.
IR (Infrared) Key absorptions include C=C and C=N stretching vibrations characteristic of the aromatic rings, and C-O stretching of the methoxy group.
Mass Spec (MS) Molecular Ion (M⁺): m/z 185.

Note: The NMR data is based on the closely related 2-(4-methoxyphenyl)pyridine and serves as a strong reference.[4]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most common and efficient.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds.

General Protocol: A mixture of 4-bromopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard procedures.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide.

General Protocol: To a solution of 4-iodopyridine (1.0 equiv.) and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.) in an anhydrous solvent such as THF, a solution of (4-methoxyphenyl)zinc chloride (1.1 equiv.) is added. The reaction mixture is stirred at room temperature or with gentle heating. Workup and purification yield the desired product.

Stille Coupling

The Stille coupling utilizes an organotin reagent.

General Protocol: 4-bromopyridine (1.0 equiv.) and tributyl(4-methoxyphenyl)stannane (1.1 equiv.) are reacted in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), in a solvent like toluene. The reaction is typically heated under an inert atmosphere. Following the reaction, the product is isolated and purified.

Applications in Research and Drug Development

This compound serves as a crucial building block in the development of pharmaceuticals and advanced materials.[1]

Medicinal Chemistry

The this compound scaffold is a key pharmacophore in a variety of bioactive molecules, exhibiting a range of therapeutic properties including anti-inflammatory and anti-cancer activities.[1]

Several studies have demonstrated that derivatives containing the this compound moiety act as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of novel anti-cancer agents.

Below is a diagram illustrating the role of a this compound-containing compound in the inhibition of tubulin polymerization.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Beta-Tubulin->Microtubule Microtubule->Alpha-Tubulin Depolymerization Microtubule->Beta-Tubulin Inhibitor This compound Derivative Colchicine_Site Colchicine Binding Site on Beta-Tubulin Inhibitor->Colchicine_Site Binds to Colchicine_Site->Microtubule Inhibits Polymerization Suzuki_Workflow start Start Materials: - 4-Halopyridine - 4-Methoxyphenylboronic Acid reactants Combine Reactants with Pd Catalyst and Base in Solvent start->reactants reaction Heat Reaction Mixture under Inert Atmosphere reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization of Product (NMR, MS, IR) purification->characterization product Final Product: This compound characterization->product

References

Theoretical and Computational Elucidation of 4-(4-Methoxyphenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4-(4-Methoxyphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] By leveraging theoretical and computational methodologies, we present a comprehensive overview of its molecular characteristics. This document is intended to serve as a core resource for researchers engaged in the study and application of pyridine derivatives.

Molecular Structure and Geometry

The molecular structure of this compound, consisting of a pyridine ring linked to a methoxyphenyl group, has been optimized using computational methods to determine its most stable conformation. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's reactivity and intermolecular interactions.

Computational studies on analogous structures, such as N-(4-methoxyphenyl)picolinamide, reveal that the pyridine and benzene rings are often nearly coplanar, with slight dihedral angles.[2] For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is 14.25 (5)°.[2] The methoxy group typically lies close to the plane of the benzene ring.[3]

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (pyridine)1.39 - 1.40118 - 121-
C-N (pyridine)1.33 - 1.34117 - 124-
C-C (phenyl)1.39 - 1.41119 - 121-
C-O1.36--
O-CH31.42--
C(py)-C(ph)1.48--
Pyridine-Phenyl--15 - 35

Note: The values in this table are representative and based on computational studies of similar aromatic compounds. Actual values for this compound would be determined through specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the structural characteristics of a compound. Computational vibrational analysis is a powerful tool for assigning the observed spectral bands to specific molecular motions.[4]

Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies.[5][6] The calculated wavenumbers are often scaled to better match experimental data.[7][8] The analysis of the potential energy distribution (PED) allows for the definitive assignment of each vibrational mode.[5]

Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)

Wavenumber (cm⁻¹)Assignment
~3100 - 3000C-H stretching (aromatic)
~3000 - 2800C-H stretching (methyl)
~1600C=C stretching (aromatic rings)
~1500C=N stretching (pyridine ring)
~1250C-O-C asymmetric stretching
~1030C-O-C symmetric stretching
~830C-H out-of-plane bending

Note: These assignments are based on general regions for the specified functional groups and may vary in the actual spectrum of this compound.

Electronic Properties

The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and is crucial for studying intramolecular charge transfer (ICT).[5][6]

Molecular Electrostatic Potential (MEP) analysis helps in identifying the electrophilic and nucleophilic regions of a molecule.[9] These electronic properties are typically calculated using DFT and time-dependent DFT (TD-DFT) methods.[10]

Table 3: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Note: These values are illustrative and depend on the level of theory and basis set used in the computation.

Methodologies

Computational Protocol

The theoretical calculations for this compound are typically performed using DFT methods within a quantum chemistry software package. A common and effective approach involves:

  • Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such systems.[5][6][7]

  • Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure as a true minimum on the potential energy surface and to simulate the IR and Raman spectra.[4]

  • Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO-LUMO energies and the molecular electrostatic potential.[11]

Computational_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output start Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq elec Electronic Property Calculation opt->elec geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra (IR, Raman) freq->vib props Electronic Properties (HOMO, LUMO, MEP) elec->props

A typical workflow for the computational analysis of this compound.
Synthesis Protocol (Illustrative)

While a specific protocol for this compound was not detailed in the initial search, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for creating such biaryl linkages is the Suzuki-Miyaura coupling reaction.

  • Reactants: 4-bromopyridine and 4-methoxyphenylboronic acid.

  • Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Base: A base such as sodium carbonate or potassium carbonate.

  • Solvent: A solvent system like a mixture of toluene, ethanol, and water.

  • Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, Mass Spectrometry).

Synthesis_Pathway reactant1 4-bromopyridine catalyst Pd(PPh3)4, Base reactant1->catalyst reactant2 4-methoxyphenylboronic acid reactant2->catalyst product This compound catalyst->product Suzuki Coupling

Illustrative Suzuki coupling reaction for the synthesis of this compound.

Conclusion

The theoretical and computational studies of this compound provide valuable insights into its structural, vibrational, and electronic characteristics. The methodologies outlined in this guide, including DFT calculations and potential synthetic routes, offer a robust framework for researchers. The presented data, while illustrative, serves as a foundational reference for further experimental and in-silico investigations, aiding in the rational design of novel molecules for pharmaceutical and material science applications.

References

Methodological & Application

Application Notes and Protocols: The Use of 4-(4-Methoxyphenyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methoxyphenyl)pyridine is a versatile heterocyclic building block increasingly utilized in pharmaceutical synthesis due to its unique structural and electronic properties. Its pyridine ring offers a hydrogen bond acceptor and can engage in π-stacking interactions, while the 4-methoxyphenyl group provides a modifiable handle for tuning physicochemical properties such as lipophilicity and metabolic stability. This scaffold is prominently featured in the development of novel therapeutic agents, particularly in oncology, where it has been incorporated into potent inhibitors of key cellular targets. These application notes provide an overview of its use in synthesizing anticancer agents, specifically focusing on tubulin polymerization inhibitors and cyclin-dependent kinase (CDK) inhibitors.

I. Application in the Synthesis of Tubulin Polymerization Inhibitors

Derivatives of this compound have been investigated as potent antitubulin agents. These compounds often act by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibitory Activities

The following table summarizes the in vitro activity of representative this compound-containing compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.

Compound IDCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
9h HeLaNot ReportedNot Reported[1]
MCF-7Not ReportedNot Reported[1]
A549Not ReportedNot Reported[1]
10h HeLa0.25Not Reported[2]
A5490.28Not Reported[2]
K5620.19Not Reported[2]
MCF-70.33Not Reported[2]
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (Compound 10h)

This protocol describes a general synthetic route for a diarylpyridine derivative, a common core for tubulin polymerization inhibitors, adapted from literature procedures.[2]

Materials:

  • 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane. Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Disruption of Microtubule Dynamics

The following diagram illustrates the mechanism of action for tubulin polymerization inhibitors incorporating the this compound scaffold.

Tubulin_Inhibition_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Alpha-Tubulin Alpha-Tubulin Microtubule Microtubule Alpha-Tubulin->Microtubule Polymerization Beta-Tubulin Beta-Tubulin Microtubule->Alpha-Tubulin Depolymerization G2/M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2/M_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis MMP_Derivative This compound Derivative MMP_Derivative->Beta-Tubulin Binds to Colchicine Site

Caption: Mechanism of tubulin polymerization inhibition.

II. Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

The this compound moiety has also been integrated into the structure of potent inhibitors of cyclin-dependent kinases, particularly CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcription. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Quantitative Data: Antiproliferative and CDK Inhibitory Activities

The table below presents the in vitro activity of pyrazolo[3,4-b]pyridine derivatives containing the this compound core against cancer cell lines and their inhibitory potency against CDK2 and CDK9.

Compound IDCancer Cell LineAntiproliferative IC50 (µM)CDK2 IC50 (µM)CDK9 IC50 (µM)Reference
9a Hela2.591.6300.262[3]
MCF75.14--[3]
HCT-1167.33--[3]
14g Hela8.150.4600.801[3]
MCF74.66--[3]
HCT-1161.98--[3]
Experimental Protocol: Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (General Procedure)

This protocol provides a generalized method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, adapted from the literature.[3]

Materials:

  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

  • Appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one

  • Glacial acetic acid

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and the appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one (1.1 eq) is refluxed in glacial acetic acid for 6-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative.

  • The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Inhibition of CDK2 and CDK9

The following diagram illustrates the downstream effects of inhibiting CDK2 and CDK9 with this compound-based compounds.

CDK_Inhibition_Pathway cluster_cdk2 CDK2 Pathway cluster_cdk9 CDK9 Pathway CDK2 CDK2 Rb pRb CDK2->Rb Phosphorylates Cyclin_E_A Cyclin E/A Cyclin_E_A->CDK2 E2F E2F Rb->E2F Inhibits S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes Apoptosis Apoptosis S_Phase_Entry->Apoptosis Arrest leads to CDK9 CDK9 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Cyclin_T Cyclin T Cyclin_T->CDK9 Transcription Transcriptional Elongation RNAPII->Transcription Activates Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic Upregulates Anti_Apoptotic->Apoptosis Downregulation promotes MMP_Derivative This compound Derivative MMP_Derivative->CDK2 Inhibits MMP_Derivative->CDK9 Inhibits

Caption: Inhibition of CDK2 and CDK9 signaling pathways.

III. Other Potential Applications

While less extensively documented with specific quantitative data in readily available literature, the this compound scaffold has also been explored for its potential in developing agents with anti-inflammatory properties. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors, including those involved in inflammatory pathways. Further research is warranted to fully elucidate the potential of this scaffold in inflammatory diseases.

Conclusion

This compound is a valuable and versatile building block in modern pharmaceutical synthesis. Its utility has been demonstrated in the development of potent anticancer agents that target fundamental cellular processes like microtubule dynamics and cell cycle regulation. The synthetic accessibility and the possibility for diverse functionalization make it an attractive scaffold for the design and discovery of new therapeutic agents. The provided protocols and data serve as a foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center. Ligands play a critical role in stabilizing the active palladium(0) species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and yield.[4]

While phosphine-based ligands are most commonly employed due to their strong electron-donating properties and steric bulk, there is growing interest in the development and application of nitrogen-based ligands, such as pyridine derivatives.[5][6] 4-(4-Methoxyphenyl)pyridine, with its electron-rich methoxy group, presents as a potentially effective N-donor ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, and the electron-donating methoxy group can enhance the electron density at the metal, which may facilitate the rate-determining oxidative addition step.[7]

These application notes provide a comprehensive overview of the potential use of this compound as a ligand in Suzuki-Miyaura coupling reactions, including general protocols and considerations for reaction optimization.

General Application Notes

Ligand Properties and Potential Advantages:

  • Electron-Rich Nature: The para-methoxy group on the phenyl ring is a strong electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced electron-donating ability can be beneficial for the oxidative addition of aryl halides to the palladium(0) center, a key step in the catalytic cycle.

  • Simplicity and Availability: this compound is a relatively simple and readily available molecule, which can be a cost-effective alternative to more complex and expensive phosphine ligands.

  • Air and Moisture Stability: Compared to many phosphine ligands, which can be sensitive to oxidation, pyridine-based ligands are generally more stable in air and moisture, simplifying reaction setup.

Potential Challenges and Considerations:

  • Lower Coordinating Ability: Pyridine-based ligands generally have a lower coordinating ability to palladium compared to phosphine ligands. This might lead to lower catalyst stability and the formation of palladium black (inactive palladium nanoparticles).

  • Catalyst Inhibition: At high concentrations, pyridine-based ligands can sometimes act as catalyst inhibitors by strongly coordinating to the palladium center and preventing substrate access. Therefore, the ligand-to-palladium ratio is a critical parameter to optimize.

  • Substrate Scope: The effectiveness of this compound as a ligand may be dependent on the specific substrates being coupled. It may be more suitable for reactions involving more reactive aryl iodides and bromides, while less reactive aryl chlorides might require more specialized ligand systems.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol should be considered a starting point, and optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst/ligand loading) is highly recommended for any new substrate combination.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

  • This compound (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or reaction vial)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).

  • Inert Atmosphere: Seal the flask or vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using a Pyridine-Based Pd(II)-Complex. [6]

EntryAryl HalideProductYield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl95
24-Bromobenzonitrile4-Cyano-1,1'-biphenyl92
34-Bromonitrobenzene4-Nitro-1,1'-biphenyl96
44-Iodoanisole4-Methoxy-1,1'-biphenyl94

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd-complex (0.25 mol%), KOH (2 mmol), TBAB (0.6 mmol), water (10 mL), microwave irradiation at 100 °C for 5 min.[6]

Table 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. [8]

EntryBoronic AcidProductYield (%)
1Phenylboronic Acid4-Methyl-2-phenylpyridine85
24-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92
34-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80
43-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73

Representative reaction conditions may include a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system like 1,4-dioxane/water.[8]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArX Ar-X ArX->ArPdX ArBOH2 Ar'-B(OH)₂ ArBOH2->ArPdArB Base Base Base->ArPdArB

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand) B 2. Inert Atmosphere (Purge with Ar or N₂) A->B C 3. Reagent Addition (Base, Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC, GC-MS, LC-MS) D->E E->D Incomplete F 6. Work-up (Extraction and Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents derived from 4-(4-methoxyphenyl)pyridine. The core synthetic strategy involves the construction of a pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The protocols described herein outline a plausible synthetic route, starting from the readily available this compound, to yield potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. Detailed methodologies for in vitro and in vivo anti-inflammatory assays are provided to enable the pharmacological evaluation of the synthesized compounds. Furthermore, the involvement of the NF-κB signaling pathway, a critical regulator of inflammation, is discussed and visualized.

Introduction

The pyridine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs.[1] Its presence is often associated with favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile building block for the synthesis of various biologically active molecules due to the electronic properties conferred by the methoxyphenyl group.

Chronic inflammation is implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular mechanism underlying inflammation is the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their long-term use is associated with significant side effects. This necessitates the development of novel, more selective, and safer anti-inflammatory agents.

This application note details a synthetic approach to novel pyrazolo[3,4-b]pyridine derivatives starting from this compound. Pyrazolo[3,4-b]pyridines are known to exhibit a range of biological activities, and their synthesis from various precursors has been reported.[2][3][4][5][6]

Proposed Synthetic Pathway

The proposed synthetic route commences with the functionalization of this compound to introduce a suitable handle for the subsequent annulation of the pyrazole ring. A plausible approach involves the synthesis of a 2-amino-nicotinonitrile intermediate, which can then be cyclized to form the desired pyrazolo[3,4-b]pyridine core.

Synthetic Pathway A This compound B 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) A->B Reaction with Acetophenone C 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile B->C Reaction with Malononitrile & Ammonium Acetate D Substituted Pyrazolo[3,4-b]pyridine (Target Compound) C->D Cyclization with Hydrazine Hydrate

Caption: Proposed synthetic pathway for pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Intermediate C)

This protocol is adapted from a general procedure for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.[7]

Materials:

  • 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Malononitrile

  • Ammonium acetate

  • Absolute ethanol

Procedure:

  • To a solution of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol) in absolute ethanol (20 mL), add malononitrile (1 mmol) and ammonium acetate (3 mmol).

  • Reflux the reaction mixture overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]

Synthesis of Substituted Pyrazolo[3,4-b]pyridine (Target Compound D)

This protocol describes a general method for the cyclization of an aminonicotinonitrile to a pyrazolo[3,4-b]pyridine.[2]

Materials:

  • 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • A mixture of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (1 mmol) and hydrazine hydrate (5 mmol) in ethanol (15 mL) is refluxed for 8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).

In Vitro Anti-inflammatory Activity Assays

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on a widely used colorimetric inhibitor screening assay.[8][9][10]

Principle: The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine or human) and COX-2 (human) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • TMPD

  • Arachidonic Acid

  • Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)

  • 96-well plate and plate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the designated wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution (COX-1 or COX-2) Add_Reagents Add Buffer, Heme, and Enzyme to Plate Prep_Enzyme->Add_Reagents Prep_Inhibitor Prepare Test Compound/ Reference Inhibitor Add_Inhibitor Add Test Compound/ Inhibitor and Pre-incubate Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Arachidonic Acid Solution Start_Reaction Initiate Reaction with Arachidonic Acid Prep_Substrate->Start_Reaction Add_Reagents->Add_Inhibitor Add_Inhibitor->Start_Reaction Measure_Abs Measure Absorbance at 590 nm (kinetic) Start_Reaction->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rats

This is a well-established and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14][15]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin, Diclofenac sodium)

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally at a specific time before carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mechanism of Action: NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][17][18][19][20] Activation of this pathway leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB pathway.

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β, LPS) Receptor IKK IKK Complex Receptor:f1->IKK activates IkB IκBα NF-κB (p50/p65) IKK->IkB phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates to DNA κB Site NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Pro_inflammatory Pro-inflammatory Proteins (COX-2, Cytokines, etc.) mRNA->Pro_inflammatory translates to

Caption: Canonical NF-κB signaling pathway in inflammation.

Data Presentation

All quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Target Compound 1
Target Compound 2
Celecoxib
Indomethacin

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

TreatmentDose (mg/kg)Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle) --
Target Compound 1
Target Compound 2
Indomethacin 10

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. The proposed synthetic pathway offers a viable route to pyrazolo[3,4-b]pyridine derivatives, which are promising candidates for COX inhibition. The detailed experimental procedures for in vitro and in vivo assays will enable researchers to effectively screen and characterize the pharmacological properties of these newly synthesized compounds. Understanding the role of the NF-κB signaling pathway provides a mechanistic basis for the anti-inflammatory effects of these agents. This integrated approach will facilitate the discovery and development of the next generation of anti-inflammatory drugs.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. The protocols and data presented are based on established methodologies for similar pyridine-based ligands and are intended to serve as a starting point for reaction optimization.

Introduction

This compound is a versatile heterocyclic compound that can act as a ligand in coordination chemistry, forming stable and catalytically active complexes with transition metals.[1] Its pyridine nitrogen atom provides a strong coordination site for metals like palladium, while the methoxyphenyl group can influence the electronic properties and stability of the resulting catalyst. These characteristics make it a promising ligand for various catalytic transformations, particularly in the realm of carbon-carbon bond formation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2][3] The choice of ligand is crucial for the efficiency and selectivity of these reactions, and pyridine-based ligands have been shown to be effective in numerous applications.[4]

Applications in Catalysis

Complexes involving pyridine derivatives are utilized in a variety of catalytic reactions, including:

  • Suzuki-Miyaura Coupling: The formation of biaryl compounds through the reaction of aryl halides with arylboronic acids. This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[2]

  • Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. This method is widely used for the synthesis of complex organic molecules.[3]

  • C-H Activation: The direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to molecular synthesis. Pyridine-based directing groups have been instrumental in achieving site-selectivity in these reactions.[5]

The following sections provide detailed protocols for the use of a palladium complex of this compound in Suzuki-Miyaura and Heck reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a hypothetical pre-formed palladium complex of this compound, denoted as [Pd(4-MOP)₂Cl₂], or by generating the catalyst in situ.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Base, Solvent, Heat)---> Ar-Ar'

Materials:

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂)

  • This compound (ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane, Toluene, DMF, and water mixtures)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%). Alternatively, a pre-formed palladium-ligand complex can be used.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent.

  • Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 2-24 hours). Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[6]

Data Presentation: Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid2K₂CO₃Dioxane/H₂O (4:1)1001292
21-Iodo-4-nitrobenzene4-Methylphenylboronic acid1.5Cs₂CO₃Toluene/H₂O (3:1)110888
32-Chloropyridine3-Methoxyphenylboronic acid3K₃PO₄DMF1202475
44-Bromobenzonitrile4-Fluorophenylboronic acid2K₂CO₃Dioxane/H₂O (4:1)1001685
Protocol 2: Heck Reaction

This protocol provides a general method for the palladium-catalyzed Heck reaction between an aryl halide and an alkene, utilizing a palladium complex of this compound.

Reaction Scheme:

Ar-X + R-CH=CH₂ ---(Pd catalyst, Base, Solvent, Heat)---> Ar-CH=CH-R

Materials:

  • Aryl halide (Ar-X)

  • Alkene

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound (ligand)

  • Base (e.g., Triethylamine (Et₃N), K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

General Procedure:

  • Reaction Setup: In a sealed tube or Schlenk flask, combine the aryl halide (1.0 equiv.), alkene (1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

  • Solvent Addition: Add the degassed solvent under an inert atmosphere.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) for the indicated time (typically 12-48 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to obtain the substituted alkene.[7]

Data Presentation: Heck Reaction

EntryAryl HalideAlkeneCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrene1Et₃NDMF1202485
24-Bromoacetophenonen-Butyl acrylate2K₂CO₃Acetonitrile1003678
31-Iodo-3-nitrobenzeneMethyl methacrylate1.5Et₃NDMF1302482
44-Bromotoluene1-Octene2.5K₂CO₃DMF1404865

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup 1. Add solid reagents to a dry Schlenk flask Inert 2. Evacuate and backfill with inert gas (3x) Setup->Inert Solvent 3. Add degassed solvent Inert->Solvent Heat 4. Heat to desired temperature and stir Solvent->Heat Monitor 5. Monitor progress (TLC/GC-MS) Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Dilute, wash with water and brine Cool->Extract Dry 8. Dry organic layer and concentrate Extract->Dry Purify 9. Purify by column chromatography Dry->Purify

Caption: Experimental workflow for a typical cross-coupling reaction.

Logical_Relationships cluster_catalyst cluster_partners cluster_conditions Catalytic_System Palladium-Catalyzed Cross-Coupling System Catalyst Catalyst Components Catalytic_System->Catalyst Reaction_Partners Reaction Partners Catalytic_System->Reaction_Partners Reaction_Conditions Reaction Conditions Catalytic_System->Reaction_Conditions Pd_Source Palladium Source (e.g., Pd(OAc)2) Catalyst->Pd_Source Ligand Ligand (this compound) Catalyst->Ligand Electrophile Electrophile (Aryl Halide) Reaction_Partners->Electrophile Nucleophile Nucleophile (Boronic Acid/Alkene) Reaction_Partners->Nucleophile Base Base (e.g., K2CO3) Reaction_Conditions->Base Solvent Solvent (e.g., Dioxane) Reaction_Conditions->Solvent Temperature Temperature Reaction_Conditions->Temperature

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Derivatization of 4-(4-Methoxyphenyl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 4-(4-methoxyphenyl)pyridine, a versatile scaffold in medicinal chemistry. This document details synthetic protocols for creating novel analogs and summarizes their biological activities, with a focus on anticancer and anticoagulant applications. The information presented is intended to facilitate the design and execution of research in drug discovery and development.

Introduction

The pyridine ring is a fundamental heterocyclic motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The this compound scaffold, in particular, serves as a valuable starting point for the development of bioactive molecules due to its unique structural and electronic properties.[2] Researchers have successfully utilized this core to synthesize compounds with potent anti-inflammatory and anti-cancer properties.[2] This document outlines key derivatization strategies and provides detailed protocols for the synthesis and evaluation of promising analogs.

I. Derivatization Strategies for Anticancer Agents

The this compound moiety has been incorporated into various heterocyclic systems to develop potent anticancer agents, primarily targeting protein kinases and other key components of cell cycle regulation and signal transduction.

Application Note 1: Pyrazolo[3,4-b]pyridine Derivatives as CDK2/CDK9 Inhibitors

A promising strategy for anticancer drug development involves the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to exhibit significant inhibitory activity against Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9), which are crucial regulators of the cell cycle. The fusion of a pyrazole ring to the pyridine core, which bears the 4-methoxyphenyl substituent, has yielded compounds with potent cytotoxic effects against various cancer cell lines.

One synthetic approach involves the condensation of a 5-aminopyrazole with a chalcone derived from 4-(4-methoxyphenyl)acetophenone. This multi-step synthesis allows for the introduction of diverse substituents on the resulting pyrazolo[3,4-b]pyridine scaffold, enabling the exploration of structure-activity relationships (SAR).

Compound IDR GroupTarget Cell LineIC50 (µM)CDK2 Inhibition IC50 (µM)CDK9 Inhibition IC50 (µM)
9a 4-MethoxyphenylHeLa2.591.6300.262
14g 4-HydroxyphenylMCF74.660.4600.801
14g 4-HydroxyphenylHCT-1161.980.4600.801
Doxorubicin-HeLa2.35--
Doxorubicin-MCF74.57--
Doxorubicin-HCT-1162.11--
Ribociclib---0.0680.050

Data synthesized from literature reports.

This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which can be adapted for various substituted aryl groups.

Step 1: Synthesis of Chalcone Intermediate

  • To a solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.0 eq).

  • Add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

Step 2: Synthesis of the Pyrazolo[3,4-b]pyridine

  • A mixture of the chalcone from Step 1 (1.0 eq), 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (1.0 eq), and piperidine (catalytic amount) in ethanol is refluxed for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

CDK_Pathway cluster_0 G1/S Transition cluster_1 Transcriptional Elongation CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Cell_Cycle_Arrest Cell Cycle Arrest P_TEFb P-TEFb (Cyclin T1 / CDK9) RNAPII RNA Polymerase II P_TEFb->RNAPII phosphorylates CTD Apoptosis Apoptosis mRNA mRNA Synthesis RNAPII->mRNA elongation Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->CyclinE_CDK2 inhibits Pyrazolo_Pyridine->P_TEFb inhibits Derivatization_Workflow Start This compound Halogenation Halogenation (e.g., Bromination) Start->Halogenation Krohnke Kröhnke Pyridine Synthesis Start->Krohnke Halogenated_Pyridine 4-(4-Methoxyphenyl)-x-halopyridine Halogenation->Halogenated_Pyridine Suzuki Suzuki Coupling Halogenated_Pyridine->Suzuki Aryl_Pyridine Aryl-substituted Derivative Suzuki->Aryl_Pyridine Biological_Screening1 Biological Screening (e.g., Anticancer Assays) Aryl_Pyridine->Biological_Screening1 SAR Structure-Activity Relationship (SAR) Analysis Biological_Screening1->SAR Fused_Pyridine Fused Heterocyclic System Krohnke->Fused_Pyridine Biological_Screening2 Biological Screening (e.g., Anticoagulant Assays) Fused_Pyridine->Biological_Screening2 Biological_Screening2->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization FactorXa_Pathway cluster_0 Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin activated by FactorXa Factor Xa Anticoagulation Anticoagulation Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Apixaban Apixaban Apixaban->FactorXa directly inhibits

References

The Pivotal Role of 4-(4-Methoxyphenyl)pyridine in the Advancement of Neurological Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-(4-Methoxyphenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural properties make it a valuable scaffold for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of neurological drugs, with a focus on its application in the development of a selective metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulator (NAM), ML337, and its relevance in the synthesis of gamma-secretase modulators for Alzheimer's disease.

Application in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator

ML337 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3), a key target in the investigation of treatments for various neurological and psychiatric disorders, including schizophrenia and depression.[1] The synthesis of ML337 showcases the utility of a 4-(4-methoxyphenyl)ethynyl moiety, which can be derived from this compound precursors through established synthetic routes such as the Sonogashira coupling.

Quantitative Data for ML337
CompoundmGlu3 IC50 (nM)mGlu2 IC50 (µM)Mouse Brain:Plasma RatioRat Brain:Plasma Ratio
ML337593>300.920.3
Data sourced from:[1][2]
Experimental Protocol: Synthesis of (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337)

This protocol describes a representative synthetic route to ML337, highlighting a key Sonogashira coupling step to introduce the 4-methoxyphenylalkyne moiety.

Step 1: Sonogashira Coupling

This step involves the palladium-catalyzed cross-coupling of a suitable aryl halide with 4-ethynylanisole (derived from 4-bromoanisole, a related compound to this compound).

  • Materials:

    • (R)-(4-bromo-2-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone (1.0 eq)

    • 4-ethynylanisole (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a dried flask under an inert atmosphere (argon or nitrogen), add (R)-(4-bromo-2-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone, 4-ethynylanisole, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Step 2: Final Product Formation (Illustrative)

The output of the Sonogashira coupling would be the final compound ML337.

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_product Product Aryl_Halide Aryl Halide (R)-(4-bromo-2-fluorophenyl) (3-hydroxypiperidin-1-yl)methanone Reaction Pd(PPh3)2Cl2, CuI, TEA THF, Room Temperature Aryl_Halide->Reaction Alkyne Alkyne 4-ethynylanisole Alkyne->Reaction ML337 ML337 (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone Reaction->ML337

Caption: Synthetic workflow for ML337 via Sonogashira coupling.

Application in the Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease

The pyridine scaffold is a key structural motif in the development of gamma-secretase modulators (GSMs), which are a promising class of drugs for the treatment of Alzheimer's disease. These compounds aim to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. The incorporation of a methoxypyridine moiety, similar in structure to this compound, has been shown to improve the activity and pharmacokinetic properties of these modulators.[3][4]

Quantitative Data for Methoxypyridine-Derived GSMs
CompoundAβ42 Reduction IC50 (nM)
Compound 64[Data not explicitly found in abstracts]
Note: While a specific IC50 for compound 64 was not found in the provided search results, the literature indicates its efficacy in reducing Aβ42 levels in plasma and brain of transgenic mice.[4]
Experimental Protocol: General Synthesis of a Methoxypyridine-Containing GSM Scaffold

This protocol outlines a general approach for the synthesis of a tetracyclic GSM scaffold incorporating a methoxypyridine unit.

  • Materials:

    • 2-Amino-5-bromopyridine derivative

    • 4-Methoxyphenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., Dioxane/water mixture)

    • Other reagents for subsequent cyclization and functionalization steps.

  • Procedure (Illustrative Suzuki Coupling Step):

    • In a reaction vessel, combine the 2-amino-5-bromopyridine derivative, 4-methoxyphenylboronic acid, palladium catalyst, and base.

    • Add the solvent mixture and degas the solution.

    • Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the crude product to obtain the 2-amino-5-(4-methoxyphenyl)pyridine intermediate.

    • This intermediate can then be further elaborated through cyclization and other functional group manipulations to yield the final tetracyclic GSM.

Signaling Pathway

G APP Amyloid Precursor Protein (APP) beta_secretase β-secretase APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase C99 fragment Abeta42 Aβ42 (toxic) gamma_secretase->Abeta42 Abeta_short Shorter Aβ peptides (less toxic) gamma_secretase->Abeta_short GSM Methoxypyridine-derived GSM GSM->gamma_secretase modulates

References

Application Notes and Protocols for Cross-Coupling Reactions with 4-(4-Methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for various palladium-catalyzed cross-coupling reactions involving derivatives of 4-(4-methoxyphenyl)pyridine. This information is intended to guide the synthesis of complex molecules where this structural motif is a key building block.

Introduction to Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] Common examples include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Kumada couplings. Each of these reactions offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]

The this compound scaffold is a prevalent structural motif in many biologically active compounds. The ability to functionalize this core structure through various cross-coupling reactions is therefore of significant interest to medicinal chemists and drug development professionals. These notes provide specific examples and optimized conditions for such transformations.

Data Presentation: Summary of Cross-Coupling Reactions

The following table summarizes the quantitative data for different cross-coupling reactions involving derivatives of this compound.

Reaction TypeReactantsCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 2-Bromo-4-methylpyridine + 4-Methoxyphenylboronic AcidPd(dppf)Cl2K2CO3Dioxane/H2O80-12012-2492 (on a similar substrate)[31]
Heck Reaction 3-Bromopyridine + StyrenePd(OAc)2 / P(o-tolyl)3Et3NDMF10024~70-80 (representative)[19][28][30]
Buchwald-Hartwig Amination 2-Chloropyridine + AnilinePd2(dba)3 / XPhosNaOt-BuToluene10024>95 (representative)[32][24]
Sonogashira Coupling 4-Iodotoluene + PhenylacetylenePd(PPh3)4 / CuIEt3NTHF7572Low (representative)[23]
Stille Coupling Aryl Halide + OrganostannanePd(PPh3)4-Toluene90-11012-16High (representative)[32]

Experimental Protocols

Protocol 1: Synthesis of a Halogenated Precursor for Cross-Coupling

A necessary first step for many cross-coupling reactions is the synthesis of a halogenated derivative of this compound. The following protocol describes the synthesis of 3-iodo-4-methoxypyridine.

Materials:

  • 4-Methoxypyridine

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes (ca. 1.6 M)

  • Zinc chloride-TMEDA complex (ZnCl2·TMEDA)

  • Iodine (I2)

  • Tetrahydrofuran (THF), anhydrous

  • Hexanes, anhydrous

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure: [33]

  • To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in THF (2-3 mL), add n-butyllithium (1.5 mmol) and, 5 minutes later, the ZnCl2·TMEDA complex (0.50 mmol).[33]

  • Stir the mixture for 15 minutes at 0 °C before introducing 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.[33]

  • After stirring for 2 hours at room temperature, add a solution of iodine (1.5 mmol) in THF (4 mL).[33]

  • Stir the mixture overnight.[33]

  • Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (4 mL) and extract with ethyl acetate (3 x 20 mL).[33]

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.[33]

  • Purify the crude product by silica gel column chromatography to obtain 3-iodo-4-methoxypyridine.[33]

Expected Yield: 89%[33]

Protocol 2: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted pyridine with an arylboronic acid. This can be adapted for the coupling of a halogenated this compound with a suitable boronic acid.

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)[31]

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)[31]

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)[31]

  • Base (e.g., K2CO3, 2.0 equiv.)[31]

  • Degassed solvent (e.g., 1,4-dioxane and water mixture)[31]

Procedure: [31]

  • In a reaction flask, combine the 2-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, palladium catalyst, and base.[31]

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[31]

  • Add the degassed solvent mixture via syringe.[31]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[31]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[31]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[31]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow_suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base Inert Create Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Product Purify->Product Final Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

suzuki_catalytic_cycle cluster_reactants Inputs pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R-Pd(II)L_n-R' pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R-R' pd2_transmetal->product aryl_halide Ar-X boronic_acid R'-B(OH)₂ base Base

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

heck_catalytic_cycle cluster_reactants Inputs pd0 Pd(0)L_n pd2_oxidative R-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_insertion R-CH₂-CH(R')-Pd(II)L_n-X pd2_oxidative->pd2_insertion Migratory Insertion pd_hydride H-Pd(II)L_n-X pd2_insertion->pd_hydride β-Hydride Elimination product R-CH=CHR' pd2_insertion->product pd_hydride->pd0 Reductive Elimination aryl_halide Ar-X alkene H₂C=CHR' base Base

Caption: Simplified catalytic cycle of the Heck reaction.

buchwald_hartwig_catalytic_cycle cluster_reactants Inputs pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)L_n-X pd0->pd2_oxidative Oxidative Addition pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_oxidative->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR'R'' pd2_amido->product aryl_halide Ar-X amine HNR'R'' base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine in Novel Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)pyridine as a versatile building block in the development of novel agrochemicals. This document details its application in creating new insecticides, fungicides, and herbicides, complete with experimental protocols, quantitative activity data, and insights into their mechanisms of action.

Introduction

This compound is a key intermediate in the synthesis of a variety of bioactive molecules for the agrochemical industry. Its unique structure, featuring a pyridine ring substituted with a methoxyphenyl group, allows for diverse chemical modifications, leading to the development of compounds with potent insecticidal, fungicidal, and herbicidal properties. This document outlines the synthesis, biological evaluation, and mechanistic insights of several classes of agrochemicals derived from this scaffold.

Application in Insecticide Development

Derivatives of this compound have shown significant promise as insecticides, particularly against sap-sucking insects like aphids. These compounds often act as analogues of neonicotinoid insecticides, targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[1][2][3][4][5]

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of representative pyridine derivatives containing the this compound moiety against the cowpea aphid (Aphis craccivora).

Compound IDCompound NameTarget PestBioassay MethodLC50 (ppm)Reference CompoundLC50 (ppm) of Ref.Citation(s)
1 Sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylateAphis craccivoraLeaf Dipping3.330 (24h)Acetamiprid0.041 (24h)[6]
2 Piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolateAphis craccivoraLeaf Dipping19.590 (24h)Acetamiprid0.041 (24h)[6]
Experimental Protocols

This protocol is adapted from analogous syntheses of pyridine-2(1H)-thiones.[7][8][9][10]

Materials:

  • 4-Methoxybenzaldehyde

  • Cyanothioacetamide

  • Acetylacetone

  • Piperidine

  • Ethanol

Procedure:

  • A mixture of 4-methoxybenzaldehyde (10 mmol), cyanothioacetamide (10 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is stirred at room temperature for 2 hours.

  • Acetylacetone (10 mmol) is added to the reaction mixture.

  • The mixture is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the desired product.

Synthesis_of_Insecticidal_Pyridine_Thiolate cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 4-Methoxy- benzaldehyde P1 Stir at RT in Ethanol R1->P1 R2 Cyanothioacetamide R2->P1 R3 Acetylacetone R4 Piperidine (catalyst) R4->P1 P2 Reflux P1->P2 Add Acetylacetone Prod Piperidinium 5-acetyl-3-cyano- 4-(4-methoxyphenyl)-6-methyl- pyridine-2-thiolate P2->Prod

Synthesis of an insecticidal pyridine thiolate derivative.

This protocol is a standard method for evaluating the toxicity of compounds against aphids.[11]

Materials:

  • Test compounds

  • Acetone (solvent)

  • Triton X-100 (surfactant)

  • Distilled water

  • Fresh, untreated leaves (e.g., faba bean leaves for A. craccivora)

  • Petri dishes

  • Filter paper

  • Adult aphids (Aphis craccivora)

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations.

  • Dip leaves into each test solution for 10-15 seconds and allow them to air dry.

  • Place the treated leaves on a moist filter paper in a Petri dish.

  • Introduce a known number of adult aphids (e.g., 20) onto each treated leaf.

  • A control group is prepared using a solution of acetone and Triton X-100 in water only.

  • Incubate the Petri dishes at 25 ± 2 °C and 60-70% relative humidity.

  • Record mortality after 24 and 48 hours.

  • Calculate the LC50 value using probit analysis.

Insecticidal_Bioassay_Workflow A Prepare Test Solutions B Leaf Dipping A->B C Introduce Aphids B->C D Incubate C->D E Record Mortality D->E F Calculate LC50 E->F

Workflow for the insecticidal bioassay.

Application in Fungicide Development

This compound is also a valuable scaffold for the development of novel fungicides. Derivatives such as N-aryl-pyridine-4-ones and N-(4-methoxyphenyl)picolinamide have demonstrated significant activity against a range of plant pathogenic fungi. The proposed mechanisms of action include the disruption of the fungal cell membrane and mitochondrial function.[12][13][14][15]

Quantitative Fungicidal Activity Data

The following table presents the in vitro fungicidal activity of N-aryl-pyridine-4-one derivatives against various plant pathogenic fungi.

Compound IDTarget FungusInhibition at 50 µg/mL (%)Reference CompoundInhibition of Ref. (%)Citation(s)
23 Colletotrichum musae>90AzoxystrobinNot specified[12][16]
23 Rhizoctonia solani>90AzoxystrobinNot specified[12][16]
23 Botrytis cinerea>90AzoxystrobinNot specified[12][16]
Experimental Protocols

This microwave-assisted synthesis provides an efficient route to N-(4-methoxyphenyl)picolinamide.[12]

Materials:

  • Picolinic acid

  • p-Anisidine

  • Orthoboric acid

  • 10% Sodium bicarbonate solution

  • 30% Ethanol-water solution

Procedure:

  • A mixture of picolinic acid (5 mmol), p-anisidine (10 mmol), and orthoboric acid (5 mmol) is thoroughly combined in a reaction flask.

  • The flask is subjected to microwave irradiation for 40 minutes.

  • After the reaction is complete, a 10% NaHCO3 solution is added to the mixture.

  • The resulting solid is collected by filtration.

  • The crude product is recrystallized from a 30% ethanol-water solution to yield the final product.

Synthesis_of_Fungicidal_Picolinamide cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 Picolinic acid P1 Microwave Irradiation (40 min) R1->P1 R2 p-Anisidine R2->P1 R3 Orthoboric acid R3->P1 P2 Work-up with NaHCO3 solution P1->P2 P3 Recrystallization P2->P3 Prod N-(4-methoxyphenyl) picolinamide P3->Prod

Synthesis of a fungicidal picolinamide derivative.

This method is used to determine the inhibitory effect of compounds on mycelial growth.[6]

Materials:

  • Test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Colletotrichum musae)

  • Sterile Petri dishes

  • Cork borer (5 mm diameter)

Procedure:

  • Dissolve the test compounds in DMSO to prepare a stock solution.

  • Mix the stock solution with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • A control plate is prepared with DMSO and PDA only.

  • Cut a 5 mm mycelial disc from the edge of an actively growing fungal culture using a sterile cork borer.

  • Place the mycelial disc at the center of the PDA plate (both treated and control).

  • Incubate the plates at 28 ± 1 °C until the fungal growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treated plate.

Antifungal_Bioassay_Workflow A Prepare Amended PDA B Inoculate with Fungal Disc A->B C Incubate B->C D Measure Colony Diameter C->D E Calculate % Inhibition D->E

Workflow for the in vitro antifungal bioassay.

Application in Herbicide Development

Quantitative Herbicidal Activity Data

The following table shows the post-emergence herbicidal activity of pyrazole derivatives containing a phenylpyridine moiety.

Compound IDWeed SpeciesTreatment Rate (g a.i./ha)% InhibitionCitation(s)
6a Digitaria sanguinalis15050-60[17][18]
6a Abutilon theophrasti15050-60[17][18]
6c Setaria viridis15050[17]
Experimental Protocols

This is a general scheme for the synthesis of the target compounds.[17]

Procedure:

  • Synthesis of Intermediate A (4-(pyridin-2-yl)thiophenol derivatives): This intermediate can be synthesized via a Suzuki coupling reaction between a di-substituted pyridine and p-hydroxybenzeneboronic acid, followed by conversion of the hydroxyl group to a thiol.

  • Synthesis of Intermediate B (pyrazole intermediate): This can be prepared from ethyl 4,4,4-trifluoroacetoacetate through a multi-step reaction sequence.

  • Final Coupling: The target compounds are prepared via a nucleophilic substitution reaction between Intermediate A and Intermediate B.

This protocol provides a general method for evaluating the herbicidal efficacy of test compounds.[24][25]

Materials:

  • Test compounds

  • Acetone and Tween-20 (for formulation)

  • Pots with soil

  • Seeds of weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Greenhouse with controlled environment

Procedure:

Pre-emergence Test:

  • Sow seeds of the weed species in pots filled with soil.

  • Apply the test compound, formulated in an acetone/Tween-20/water mixture, to the soil surface.

  • Water the pots and place them in a greenhouse.

  • Observe and record the percentage of weed inhibition or injury after a set period (e.g., 2-3 weeks).

Post-emergence Test:

  • Sow seeds of the weed species in pots and allow them to grow to the 2-3 leaf stage.

  • Spray the seedlings with the formulated test compound.

  • Return the pots to the greenhouse.

  • Assess the percentage of weed inhibition or injury after a set period (e.g., 2-3 weeks).

Herbicidal_Assay_Workflow cluster_pre Pre-emergence cluster_post Post-emergence A1 Sow Seeds A2 Apply Compound to Soil A1->A2 A3 Incubate A2->A3 A4 Assess Inhibition A3->A4 B1 Grow Seedlings B2 Spray Compound on Seedlings B1->B2 B3 Incubate B2->B3 B4 Assess Inhibition B3->B4

Workflow for pre- and post-emergence herbicidal assays.

Mechanisms of Action: Signaling Pathways

Insecticides: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Pyridine-based insecticides, particularly those analogous to neonicotinoids, act as agonists of the insect nAChRs. This binding leads to the continuous stimulation of the nerve cells, resulting in hyperexcitation, paralysis, and eventual death of the insect.

nAChR_Mechanism Compound Pyridine-based Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Located on Stimulation Continuous Stimulation nAChR->Stimulation Leads to Paralysis Paralysis & Death Stimulation->Paralysis

Proposed mechanism of action for insecticidal derivatives.
Fungicides: Disruption of Cell Membrane and Mitochondrial Function

For fungicidal N-aryl-pyridine-4-ones, the proposed mechanism involves the disruption of the fungal cell membrane and mitochondria. This leads to a loss of cellular integrity, impaired energy production, and ultimately, cell death.[12][14][15][26][27][28][29][30][31][32]

Fungicidal_Mechanism Compound N-aryl-pyridine-4-one Membrane Fungal Cell Membrane Compound->Membrane Mitochondria Fungal Mitochondria Compound->Mitochondria Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction Death Fungal Cell Death Disruption->Death Dysfunction->Death

Proposed mechanism of action for fungicidal derivatives.

Conclusion

This compound serves as a valuable and versatile platform for the development of a new generation of agrochemicals. The derivatives synthesized from this scaffold have demonstrated a broad spectrum of biological activities, including potent insecticidal, fungicidal, and moderate herbicidal effects. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this chemical class in addressing the ongoing challenges in crop protection. Future work should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and environmental safety profiles.

References

Application Notes and Protocols: 4-(4-Methoxyphenyl)pyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-Methoxyphenyl)pyridine as a versatile ligand in coordination chemistry. The document details the synthesis, characterization, and potential applications of metal complexes incorporating this ligand, with a particular focus on the development of luminescent materials.

Introduction

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxyphenyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for various metal ions. Its ability to act as a ligand in coordination chemistry has opened avenues for the development of novel catalysts and advanced materials with tailored properties.[1] The presence of the methoxyphenyl group can influence the electronic properties and steric environment of the resulting metal complexes, impacting their structure, stability, and functional characteristics. This document focuses on the synthesis and characterization of coordination polymers based on this compound, highlighting their potential in the field of luminescent materials.

Synthesis of a Silver(I) Coordination Polymer with this compound

Coordination polymers of silver(I) with pyridine-based ligands are of significant interest due to their intriguing structural diversity and promising luminescent properties. The synthesis of these materials can often be achieved through self-assembly processes under mild conditions.

Experimental Protocol: Synthesis of [Ag(4-MOPy)]n(NO3)n

This protocol describes the synthesis of a one-dimensional silver(I) coordination polymer with this compound (4-MOPy).

Materials:

  • Silver nitrate (AgNO₃)

  • This compound (C₁₂H₁₁NO)

  • Acetonitrile (CH₃CN), analytical grade

  • Diethyl ether ((C₂H₅)₂O), analytical grade

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.185 g, 1.0 mmol) in 10 mL of acetonitrile with stirring.

  • In a separate 25 mL beaker, dissolve silver nitrate (0.170 g, 1.0 mmol) in 10 mL of acetonitrile.

  • Slowly add the silver nitrate solution to the this compound solution dropwise while stirring at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours.

  • Slowly diffuse diethyl ether into the reaction mixture until colorless, needle-like crystals begin to form.

  • Allow the mixture to stand for 24 hours to ensure complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of diethyl ether, and air-dry.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_crystallization Crystallization cluster_product Product Isolation AgNO3 AgNO₃ in Acetonitrile Mixing Mix and Stir (2 hours) AgNO3->Mixing Ligand This compound in Acetonitrile Ligand->Mixing Diffusion Vapor Diffusion (Diethyl Ether) Mixing->Diffusion Crystals Formation of [Ag(4-MOPy)]n(NO3)n Crystals Diffusion->Crystals Filtration Vacuum Filtration Crystals->Filtration Drying Air Drying Filtration->Drying Final_Product Final Product Drying->Final_Product

Caption: Workflow for the synthesis of the [Ag(4-MOPy)]n(NO3)n coordination polymer.

Characterization of the Coordination Polymer

The synthesized coordination polymer should be characterized using various analytical techniques to determine its structure and properties.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] For the [Ag(4-MOPy)]n(NO3)n polymer, this analysis would reveal the coordination geometry around the silver(I) centers, the bridging mode of the this compound ligand, and the overall crystal packing.

Table 1: Representative Crystallographic Data for a Silver(I)-Pyridine Coordination Polymer

ParameterValue
Chemical formulaC₁₂H₁₁AgN₂O₄
Formula weight355.10 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.532(2)
b (Å)15.125(3)
c (Å)8.789(1)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)1321.5(4)
Z4
Calculated density (g/cm³)1.785
Absorption coefficient (mm⁻¹)1.732
F(000)704
Crystal size (mm³)0.25 × 0.20 × 0.15
θ range for data collection (°)2.50 to 27.50
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 2: Selected Bond Lengths and Angles

BondLength (Å)AngleDegree (°)
Ag(1)-N(1)2.145(3)N(1)-Ag(1)-N(1)#1178.5(1)
Ag(1)-N(1)#12.152(3)
N(1)-C(1)1.342(5)C(1)-N(1)-C(5)117.2(3)
C(3)-C(6)1.485(5)
C(9)-O(1)1.368(4)C(9)-O(1)-C(12)117.8(3)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the coordination polymer will show characteristic shifts in the vibrational frequencies of the pyridine ring upon coordination to the silver(I) ion. The C=N stretching vibration, typically observed around 1590-1600 cm⁻¹ in the free ligand, is expected to shift to a higher frequency.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and confirm the formation of the complex in solution, although the polymeric nature in the solid state might lead to broad signals.

  • UV-Visible Spectroscopy: The electronic absorption spectrum of the complex will provide insights into the electronic transitions within the ligand and potential metal-to-ligand charge transfer (MLCT) bands.

Application: Luminescent Properties

Silver(I) coordination polymers with N-heterocyclic ligands are known to exhibit interesting photoluminescent properties.[3][4] The coordination of the ligand to the silver(I) center can enhance luminescence by increasing the rigidity of the ligand and promoting radiative decay pathways.

Photoluminescence Spectroscopy Protocol

Instrumentation:

  • Fluorimeter equipped with a xenon lamp as the excitation source.

Procedure:

  • Prepare a solid-state sample of the [Ag(4-MOPy)]n(NO3)n coordination polymer by finely grinding the crystals into a powder.

  • Mount the powdered sample in a solid-state sample holder.

  • Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.

  • Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.

  • Measure the luminescence lifetime using a time-resolved fluorescence spectrometer.

The emission spectra of such silver(I) coordination polymers often show broad emission bands in the blue or green region of the visible spectrum, which can be attributed to ligand-centered (π-π*) or metal-to-ligand charge transfer (MLCT) transitions. The high quantum yields and long lifetimes of these materials make them promising candidates for applications in light-emitting devices (LEDs), sensors, and bio-imaging.

Diagram of Luminescence Mechanism:

Luminescence_Pathway cluster_excitation Excitation cluster_emission Emission GroundState Ground State (S₀) Excitation Absorption of UV light GroundState->Excitation ExcitedState Excited Singlet State (S₁) Excitation->ExcitedState ISC Intersystem Crossing (ISC) ExcitedState->ISC TripletState Excited Triplet State (T₁) ISC->TripletState TripletState->GroundState hν' (light emission) Phosphorescence Phosphorescence (Luminescence) TripletState->Phosphorescence

Caption: A simplified Jablonski diagram illustrating a potential luminescence pathway.

Potential Applications in Drug Development

While the primary focus of these notes is on materials science applications, the coordination of bioactive ligands to metal centers is a well-established strategy in drug development. The this compound moiety is found in various biologically active molecules. Coordination to a metal ion can modify the pharmacokinetic and pharmacodynamic properties of the ligand, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action. For instance, silver complexes are known for their antimicrobial properties. Further research could explore the biological activity of coordination compounds derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Methoxyphenyl)pyridine synthesis. The content focuses on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common challenges and offering practical solutions.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.

Q1: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki-Miyaura coupling are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: The purity and stability of your starting materials are critical. 4-Halopyridines (e.g., 4-bromopyridine or 4-chloropyridine) and 4-methoxyphenylboronic acid can degrade over time. Ensure you are using high-purity reagents. For the boronic acid, consider using a freshly opened bottle or a more stable derivative like a pinacol ester.

  • Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and phosphine ligands have not degraded. Phosphine ligands are particularly susceptible to oxidation.[1] Storing these reagents under an inert atmosphere is crucial.

  • Reaction Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Choice of Base and Solvent: The selection of the base and solvent system is critical and often interdependent. The base is necessary to activate the boronic acid for transmetalation. The solvent must be appropriate for the chosen reactants and catalyst system. Inadequate mixing in biphasic systems can also lead to low yields.[1]

Q2: I'm observing significant side product formation in my reaction. What are the likely side reactions, and how can I minimize them?

A2: The most common side reactions in the Suzuki-Miyaura coupling of pyridyl compounds are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is a major side reaction, especially with electron-rich boronic acids.[1] To minimize protodeboronation:

    • Use a milder base: Strong bases in the presence of water can accelerate this side reaction. Consider using weaker bases like K₂CO₃ or KF.

    • Anhydrous conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

    • Use a more stable boronic acid derivative: Pinacol esters or MIDA boronates are more resistant to protodeboronation.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (e.g., 4,4'-dimethoxybiphenyl). This is often promoted by the presence of oxygen.[1] To minimize homocoupling:

    • Thoroughly degas all solvents and reagents: This is the most effective way to prevent this side reaction.

    • Maintain a strict inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen from the reaction.

Q3: Which catalyst and ligand combination is most effective for the synthesis of this compound?

A3: The choice of catalyst and ligand is highly dependent on the specific substrates (4-halopyridine and boronic acid derivative) used. For challenging couplings, such as those involving less reactive aryl chlorides, more sophisticated catalyst systems are often required.

  • For Aryl Bromides (e.g., 4-bromopyridine): Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ can be effective.

  • For Aryl Chlorides (e.g., 4-chloropyridine): Aryl chlorides are less reactive and typically require more active catalyst systems. Consider using bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3).[1]

Q4: How do the choice of base and solvent affect the reaction yield?

A4: The base and solvent play crucial roles in the catalytic cycle and their optimal selection can significantly enhance the yield.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.

    • Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for challenging couplings. Cs₂CO₃ is highly effective but more expensive.

    • The strength of the base should be carefully considered to avoid decomposition of starting materials or products.

  • Solvent: The solvent system must be able to dissolve the reactants and catalyst. Common solvents include:

    • Aqueous mixtures: Toluene/water, dioxane/water, and THF/water are frequently used. The water is necessary for many inorganic bases to be effective.

    • Anhydrous solvents: For reactions prone to protodeboronation, anhydrous solvents like dioxane or toluene can be beneficial, often in combination with a base like KF.

Q5: My reaction is not proceeding to completion, and I'm recovering unreacted starting materials. What are the potential causes?

A5: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or other impurities. Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere.

  • Insufficient Reaction Time or Temperature: Some Suzuki couplings can be sluggish and may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS.

  • Poor Solubility: If any of the reactants or the catalyst are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. Ensure vigorous stirring, especially in biphasic systems.

  • Incorrect Stoichiometry: Double-check the stoichiometry of your reactants. An excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used.

Q6: I'm having difficulty purifying the final product. What is the recommended procedure?

A6: Purification of this compound can typically be achieved by column chromatography on silica gel.

  • Work-up: After the reaction is complete, a standard aqueous work-up is usually performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.

  • Column Chromatography: The crude product can be purified on a silica gel column. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Acid Wash: If residual pyridine-containing starting materials are present, an acidic wash (e.g., with dilute HCl) during the work-up can help to remove them by forming water-soluble pyridinium salts.[2]

Data Presentation

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of aryl-pyridines. This data is compiled from various sources and is intended to serve as a guide for reaction optimization.

Table 1: Comparison of Palladium Catalysts and Ligands

CatalystLigandSubstratesSolventBaseYield (%)Reference
Pd(PPh₃)₄-5-bromo-2-methylpyridin-3-amine + Arylboronic acids1,4-Dioxane/H₂OK₃PO₄Moderate to Good[3]
Pd(OAc)₂PPh₃4-bromoacetophenone + Phenylboronic acidn-Propanol/H₂ONa₂CO₃~94%[4]
(A-taphos)₂PdCl₂-2-bromo-1H-imidazo[4,5-b]pyrazine + Arylboronic acidsDME/H₂OCsFExcellent[5]
XPhos Pd G2-4-bromo-3,5-dinitro-1H-pyrazole + Arylboronic acids--Good[6]

Table 2: Effect of Various Bases on Reaction Yield

BaseSubstratesCatalystSolventYield (%)Reference
Na₂CO₃4-bromoacetophenone + Phenylboronic acidPd(II)-complexDMAHigh[7]
K₃PO₄5-bromo-2-methylpyridin-3-amine + Arylboronic acidsPd(PPh₃)₄1,4-Dioxane/H₂OModerate to Good[3]
Cs₂CO₃4-bromoacetophenone + Phenylboronic acidPd(II)-complexH₂O93%[8]
KOH4-bromoacetophenone + Phenylboronic acidPd(II)-complexH₂O94%[8]
CsF2-bromo-1H-imidazo[4,5-b]pyrazine + Arylboronic acids(A-taphos)₂PdCl₂DME/H₂OExcellent[5]

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of a 2-aryl-4-methylpyridine, which can be adapted for the synthesis of this compound.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with 4-Methoxyphenylboronic Acid [9]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-Methoxyphenyl)-4-methylpyridine.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Reagent Quality (Purity, Stability) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_catalyst Verify Catalyst/Ligand Activity start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp.) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_reagents->side_reactions check_atmosphere->side_reactions incomplete_reaction Check for Incomplete Reaction check_catalyst->incomplete_reaction check_conditions->incomplete_reaction purification_issue Investigate Purification Step side_reactions->purification_issue incomplete_reaction->purification_issue solution Implement Corrective Actions purification_issue->solution

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ + Base pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Decision_Tree start Optimizing Reaction Conditions halide Which Aryl Halide? start->halide bromide Aryl Bromide halide->bromide Br chloride Aryl Chloride halide->chloride Cl catalyst_br Use Standard Catalyst (e.g., Pd(PPh₃)₄) bromide->catalyst_br catalyst_cl Use High-Activity Catalyst (e.g., Buchwald Ligands) chloride->catalyst_cl base_choice Select Base catalyst_br->base_choice catalyst_cl->base_choice solvent_choice Select Solvent base_choice->solvent_choice

Caption: A decision tree for selecting optimal reaction conditions.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the Suzuki-Miyaura coupling? A: The base is crucial for the transmetalation step. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.

Q: Why is an inert atmosphere so important for this reaction? A: The active catalytic species is a Pd(0) complex, which is readily oxidized to inactive Pd(II) by oxygen. Oxygen can also promote the undesirable homocoupling of the boronic acid. Therefore, maintaining an inert atmosphere by excluding oxygen is essential for achieving high yields.[1]

Q: How can I determine if my palladium catalyst is still active? A: If you suspect your catalyst has degraded, it is best to use a fresh batch. Visually, the decomposition of a palladium catalyst can sometimes be observed by the formation of "palladium black," a finely divided, black precipitate of metallic palladium.

Q: What are the common impurities I should look for in my crude product? A: Besides unreacted starting materials, common impurities include the homocoupled product from the boronic acid (4,4'-dimethoxybiphenyl) and the product of protodeboronation (anisole). If phosphine ligands are used, impurities derived from the ligand, such as triphenylphosphine oxide, may also be present.

References

Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Methoxyphenyl)pyridine.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Product does not crystallize upon cooling. - Insufficient concentration of the product in the solvent. - Inappropriate solvent choice. - Cooling too rapidly.- Evaporate some of the solvent to increase the concentration and attempt to cool again. - Try a different solvent or a mixed solvent system (e.g., ethanol/water, toluene/hexane).[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Oiling out instead of crystallization. - The boiling point of the solvent is higher than the melting point of the compound. - The solution is highly supersaturated.- Add a small amount of a "good" solvent to the hot mixture to reduce saturation. - Re-heat the mixture to dissolve the oil, then cool slowly with vigorous stirring. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of pure this compound.[1]
Low recovery of purified product. - Using an excessive amount of solvent for dissolution. - Premature crystallization during hot filtration. - Incomplete crystallization.- Use the minimum amount of hot solvent required to dissolve the crude product.[1] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1]
Colored impurities remain in the final product. - Colored impurities have similar solubility to the product. - Ineffective decolorization.- Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization.
Column Chromatography Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor separation of product and impurities. - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling).- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[2] - Use a larger column or reduce the amount of crude material loaded. - Repack the column carefully, ensuring a uniform and compact bed.
Product elutes with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2]
Streaking or tailing of the product band. - The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). - The compound is not sufficiently soluble in the eluent.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds. - Choose a more suitable solvent system where the compound has better solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities from Suzuki-Miyaura coupling reactions include:

  • Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid (e.g., 4,4'-dimethoxybiphenyl) or two molecules of the pyridine halide.[3][4]

  • Unreacted starting materials: Residual 4-halopyridine and 4-methoxyphenylboronic acid.

  • Byproducts from phosphine ligands: If a phosphine-based palladium catalyst is used, impurities derived from the aryl groups on the phosphorus atom can be formed.[5][6]

  • Dehalogenated starting material: The 4-halopyridine can be reduced to pyridine.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: For pyridine derivatives, a good starting point for recrystallization is a mixed solvent system.[1] An ethanol/water mixture is often effective.[1][7] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly. Other potential single solvents to screen include methanol and toluene.[1]

Q3: What is a recommended solvent system for column chromatography purification of this compound?

A3: A common and effective solvent system for the column chromatography of 4-arylpyridines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The polarity can be adjusted to achieve optimal separation. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the proportion of ethyl acetate.

Q4: How can I monitor the progress of my column chromatography purification?

A4: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column elution. The spots corresponding to the product can be visualized under a UV lamp. Combine the fractions that contain the pure product.

Q5: My purified this compound is a solid. What is its expected melting point?

A5: The reported melting point of this compound can vary, with ranges cited as 38-63 °C. A sharp melting point within this range after purification indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific crude sample.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purification using a hexane/ethyl acetate solvent system.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Determine an appropriate starting solvent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of ~0.3 for the product.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., start with 5% ethyl acetate, then move to 10%, 20%, etc.).[2]

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture analysis Purity Analysis (TLC, MP, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: General workflow for the purification of this compound.

TroubleshootingDecisionTree cluster_recrystallization_solutions Recrystallization Solutions cluster_chromatography_solutions Chromatography Solutions start Purification Issue recrystallization Recrystallization Issue? start->recrystallization Yes chromatography Chromatography Issue? start->chromatography No no_crystals No Crystals Formed recrystallization->no_crystals Symptom oiling_out Oiling Out recrystallization->oiling_out Symptom poor_separation Poor Separation chromatography->poor_separation Symptom no_elution Product Not Eluting chromatography->no_elution Symptom sol1 Concentrate solution no_crystals->sol1 sol2 Change solvent no_crystals->sol2 sol3 Slow cooling no_crystals->sol3 sol4 Induce nucleation oiling_out->sol4 sol5 Optimize eluent poor_separation->sol5 sol6 Check loading poor_separation->sol6 sol7 Increase eluent polarity no_elution->sol7

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-methoxyphenyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

General Troubleshooting Workflow

Before diving into method-specific issues, a general workflow for troubleshooting common problems in the synthesis of this compound can be beneficial.

Troubleshooting_Workflow start Reaction Failure (Low Yield/No Product) check_reagents Verify Reagent Quality (Purity, Stoichiometry, Dryness) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Optimize Reaction Parameters check_reagents->optimize Impure Reagents analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS, NMR) check_conditions->analyze_mixture Conditions Correct check_conditions->optimize Suboptimal Conditions identify_byproducts Identify Byproducts analyze_mixture->identify_byproducts identify_byproducts->optimize Byproducts Identified success Successful Synthesis optimize->success

Caption: A general workflow for troubleshooting synthetic issues.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a pyridine halide or triflate with 4-methoxyphenylboronic acid.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction has a low yield, and I observe significant amounts of 4-methoxyanisole. What is the cause and how can I prevent it?

A1: The formation of 4-methoxyanisole is due to a side reaction called protodeboronation, where the boronic acid group of 4-methoxyphenylboronic acid is replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[1][2]

Troubleshooting Steps:

  • Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH), which can accelerate protodeboronation.[2]

  • Boronic Acid Derivatives: Consider using more stable derivatives of the boronic acid, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less prone to protodeboronation.[2]

  • Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.[1]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation.

Q2: I am observing a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. How can I minimize this?

A2: The formation of 4,4'-dimethoxybiphenyl is a result of the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen.[3][4]

Troubleshooting Steps:

  • Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen levels.[3][4]

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be more effective than in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂), which can initiate homocoupling.

  • Stoichiometry: A slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.

Q3: My reaction is sluggish and does not go to completion. What can I do?

A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.

Troubleshooting Steps:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[2]

  • Catalyst Loading: A modest increase in the catalyst loading might improve the conversion.

  • Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Common solvents include dioxane, toluene, and DMF. A solvent screen may be necessary.

Quantitative Data on Byproduct Formation
ByproductPotential CauseReported % (Conditions)Mitigation StrategyReference
4,4'-Dimethoxybiphenyl (Homocoupling)Presence of OxygenUp to 27% (with Pd(dppf)Cl₂)Rigorous degassing, use of Pd(0) catalyst[5]
4-Methoxyanisole (Protodeboronation)Strong base, water, high temperatureVaries, can be significantUse milder base (K₂CO₃, K₃PO₄), boronic esters[1][2]
Phenylated Pyridine (from Ligand)Phenylphosphine ligands (e.g., PPh₃)0.25% (with Pd(dppf)Cl₂)Use non-phenylated phosphine ligands (e.g., P(o-tolyl)₃)[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific laboratory conditions.

Materials:

  • 4-Chloropyridine hydrochloride

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-chloropyridine hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ pd_aryl_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pd_aryl_complex reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.

Troubleshooting Guide & FAQs

Q1: My Stille coupling reaction is producing a significant amount of 4,4'-dimethoxybiphenyl. What is happening?

A1: This is due to the homocoupling of the organostannane reagent. This is a common side reaction in Stille couplings.[7][8]

Troubleshooting Steps:

  • Ligand Choice: The choice of ligand can influence the rate of homocoupling. In some cases, using more sterically hindered or electron-rich ligands can suppress this side reaction.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Purity of Organostannane: Ensure the organostannane reagent is pure and free of impurities that might promote homocoupling.

Q2: I am having difficulty removing the tin byproducts from my reaction mixture. What are the best methods?

A2: The removal of toxic organotin byproducts (e.g., Bu₃SnCl) is a major challenge in Stille couplings.[8]

Purification Methods:

  • Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[1]

  • Silica Gel Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small amount of triethylamine (~2-5%) can help in the removal of tin residues.[1]

  • Distillation: If the product is volatile, distillation can be an effective method for separation from non-volatile tin byproducts.

Q3: The reaction is giving me the protodestannylated product (4-methoxyanisole). How can I avoid this?

A3: Protodestannylation is the cleavage of the carbon-tin bond by a proton source.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried, as trace amounts of water or other protic sources can lead to protodestannylation.

  • Avoid Acidic Conditions: The reaction should be run under neutral or slightly basic conditions. Avoid any acidic workup steps until the organostannane has been fully consumed.

Experimental Protocol: Stille Coupling

This is a representative protocol and may require optimization.

Materials:

  • 4-Bromopyridine

  • (4-Methoxyphenyl)tributylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried reaction vessel, add Pd₂(dba)₃ (0.015 eq) and P(o-tolyl)₃ (0.06 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF, followed by 4-bromopyridine (1.0 eq) and (4-methoxyphenyl)tributylstannane (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous KF solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.

Troubleshooting Guide & FAQs

Q1: My Negishi coupling is resulting in a significant amount of homocoupled byproducts. How can I prevent this?

A1: Homocoupling of the organozinc reagent or the organic halide is a known side reaction in Negishi couplings.[9]

Troubleshooting Steps:

  • Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can keep its concentration low, thereby minimizing homocoupling.[10]

  • Catalyst and Ligand: The choice of catalyst and ligand can influence the selectivity. Screening different palladium or nickel catalysts and phosphine ligands may be necessary.

  • Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the cross-coupled product.

Q2: The reaction stalls and does not go to completion. What could be the issue?

A2: Catalyst deactivation is a potential reason for stalling. The presence of certain functional groups in the substrates, such as amines or thiophenes, can coordinate to the metal center and inhibit catalysis.

Troubleshooting Steps:

  • Ligand Selection: Using ligands that are less susceptible to displacement by coordinating functional groups can be beneficial.

  • Catalyst Loading: Increasing the catalyst loading may help to overcome partial deactivation.

  • Additive: In some cases, the addition of salts like LiCl can break up zincate aggregates and improve reactivity.

Experimental Protocol: Negishi Coupling

This is a representative protocol and may require optimization.

Materials:

  • 4-Iodopyridine

  • 4-Methoxyphenylzinc chloride (prepared in situ or from a commercial source)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add 4-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.

  • To this solution, add a solution of 4-methoxyphenylzinc chloride (1.2 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to the pyridine.

Troubleshooting Guide & FAQs

Q1: My Hantzsch synthesis gives a low yield of the final pyridine product. What are the common pitfalls?

A1: Low yields in the Hantzsch synthesis can be due to incomplete reaction, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[8][11]

Troubleshooting Steps:

  • Reaction Conditions: Classical conditions (refluxing ethanol) can be slow and inefficient. Consider alternative methods such as using microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles, which have been reported to improve yields significantly.[8][11]

  • Oxidation Step: Ensure the oxidation of the intermediate 1,4-dihydropyridine is complete. Common oxidizing agents include nitric acid, potassium permanganate, or milder reagents like iodine in methanol.[11] The choice of oxidant and conditions may require optimization.

  • Purity of Reagents: The purity of the aldehyde and β-ketoester is crucial. Impurities can lead to side reactions.

Q2: I am observing byproducts other than the desired pyridine. What could they be?

A2: The Hantzsch reaction can sometimes yield unexpected products, such as 1,2-dihydropyridine isomers or other cyclized products, depending on the reaction conditions and substrates.[12][13]

Troubleshooting Steps:

  • Control of Reaction Conditions: Adjusting the solvent polarity and temperature can influence the chemoselectivity and favor the formation of the desired 1,4-dihydropyridine intermediate.[13]

  • Order of Addition: In some cases, pre-forming the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (from the second equivalent of the β-ketoester and ammonia) can improve the selectivity.

Experimental Protocol: Hantzsch Pyridine Synthesis

This is a representative protocol and may require optimization.

Materials:

  • 4-Methoxybenzaldehyde

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reflux the mixture until the formation of the dihydropyridine is complete (monitor by TLC).

  • Cool the reaction mixture and add an oxidizing agent (e.g., a solution of nitric acid in ethanol) dropwise.

  • After the oxidation is complete, neutralize the mixture and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.

Troubleshooting Guide & FAQs

Q1: My Kröhnke synthesis is not working or giving a very low yield. What should I check?

A1: Low or no yield in a Kröhnke synthesis can be attributed to several factors, including reagent quality and reaction conditions.[7]

Troubleshooting Steps:

  • Reagent Purity: Ensure the α,β-unsaturated carbonyl compound is pure and not polymerized. The α-pyridinium methyl ketone salt should be completely dry.[7]

  • Reaction Temperature: The reaction typically requires heating, but excessive temperatures (above 140 °C) can lead to decomposition.[7]

  • Solvent: Glacial acetic acid or methanol are common solvents. Solvent-free conditions at elevated temperatures can also be effective.[14]

Q2: Are there common side reactions in the Kröhnke synthesis?

A2: While generally high-yielding, side reactions can occur, such as self-condensation of the α,β-unsaturated carbonyl compound.

Troubleshooting Steps:

  • Stoichiometry: Ensure the correct stoichiometry of the reactants.

  • Temperature Control: Maintaining the optimal reaction temperature is crucial to minimize side reactions. A lower temperature with a longer reaction time may improve selectivity.[7]

Experimental Protocol: Kröhnke Pyridine Synthesis (One-Pot Variation)

This is a representative one-pot protocol.[15]

Materials:

  • 2-Acetylpyridine

  • 4-Methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Methanol

  • Aqueous ammonia

Procedure:

  • In a round-bottom flask, dissolve 2-acetylpyridine (2.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol.

  • Add potassium hydroxide (1.2 eq) and aqueous ammonia.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Krohnke_Mechanism start α-Pyridinium methyl ketone ylide Pyridinium ylide start->ylide Base michael_addition Michael Addition ylide->michael_addition michael_acceptor α,β-Unsaturated carbonyl michael_acceptor->michael_addition dicarbonyl 1,5-Dicarbonyl intermediate michael_addition->dicarbonyl cyclization Cyclization with NH₃ dicarbonyl->cyclization dihydropyridine Dihydropyridine intermediate cyclization->dihydropyridine aromatization Aromatization (-H₂O) dihydropyridine->aromatization product Substituted Pyridine aromatization->product

References

Technical Support Center: Optimizing Suzuki Coupling with 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-(4-methoxyphenyl)pyridine and related heteroaryl compounds.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with pyridine-containing substrates often challenging?

A1: The primary difficulty arises from the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively halting or slowing the catalytic cycle.[1][2] This is a well-documented issue, particularly for pyridines substituted at the 2-position.[2] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-X bond (where X is a halide or triflate) towards the crucial oxidative addition step.

Q2: What are the most critical parameters to screen when optimizing the Suzuki coupling of a substituted pyridine?

A2: For challenging heteroaryl couplings, the most influential parameters are typically the catalyst-ligand system, the base, and the solvent.[3][4]

  • Catalyst & Ligand: The choice of ligand is crucial to shield the palladium center and promote the desired catalytic steps.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) are often effective for these types of couplings.[2][5]

  • Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[6][7] The optimal choice is often empirical, with common options including K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][8]

  • Solvent: The solvent system must solubilize both the organic substrates and the inorganic base. Mixtures of organic solvents like dioxane, THF, or toluene with water are frequently used to achieve this.[7]

Q3: What are the most common side reactions, and how can they be minimized?

A3: Several side reactions can reduce the yield of the desired product. The most common include:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (e.g., anisole from 4-methoxyphenylboronic acid).[1] It is often promoted by aqueous conditions.[1] To minimize it, one can use more stable boronic esters (e.g., pinacol esters), run the reaction under anhydrous conditions, or use milder bases like KF.[1][9][10]

  • Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid or two molecules of the aryl halide. The homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[2] Thoroughly degassing the reaction mixture can help minimize this.

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, removing the halide.[2] This can sometimes be minimized by optimizing the reaction time and temperature.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiment.

Problem: Low or No Product Yield with Starting Material Recovery

This is the most common issue and typically points to an inefficient catalytic system for this specific substrate class.

Potential Cause Suggested Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen is likely coordinating to the palladium center.[1][2] 1. Switch Ligand: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1][5] 2. Use a Pre-catalyst: Modern G2 or G3 Buchwald pre-catalysts can provide a more active and stable catalytic species in solution. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2][8]
Suboptimal Base The chosen base may be too weak to promote transmetalation or may have poor solubility. 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][8] For base-sensitive substrates, weaker bases like KF can be effective.[9][10] 2. Ensure Anhydrous Conditions (if needed): Some anhydrous couplings with K₃PO₄ require a small amount of water to function optimally.[11] Conversely, if protodeboronation is an issue, rigorously dry conditions are needed.
Poor Substrate/Base Solubility If reactants are not in the same phase, the reaction will be slow or will not proceed. 1. Change Solvent System: Use a solvent mixture, such as 1,4-dioxane/water, THF/water, or DMF/water, to improve solubility of both the organic substrates and inorganic base.
Reaction Temperature Too Low Oxidative addition to the C-X bond may be slow at lower temperatures, especially for aryl chlorides. 1. Increase Temperature: Gradually increase the reaction temperature, typically to between 80-110 °C, while monitoring for potential decomposition.

Problem: Messy Reaction with Multiple Byproducts

The formation of significant impurities indicates that side reactions are competing with the desired cross-coupling pathway.

Potential Cause Suggested Solution
Protodeboronation of Boronic Acid The boronic acid is degrading before it can participate in the catalytic cycle.[1] 1. Use Boronic Esters: Switch to a more stable pinacol (Bpin) or MIDA boronate ester, which are less prone to hydrolysis.[1] 2. Use Anhydrous Solvents: Employing anhydrous solvents can minimize the risk of protodeboronation.[2] 3. Use KF as Base: Powdered potassium fluoride can effect transmetalation without requiring extensive water, leaving base-labile groups unaffected.[6][9]
Homocoupling of Boronic Acid Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. 1. Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using a "freeze-pump-thaw" technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
Dehalogenation of Aryl Halide The starting material is being reduced instead of coupled. 1. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2] 2. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not a source of hydrides.[1]

Comparative Reaction Conditions

The optimal conditions for Suzuki-Miyaura couplings can vary significantly. The table below summarizes conditions used for related heteroaryl and aryl couplings to provide a starting point for optimization.

Aryl/Heteroaryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3)1,4-Dioxane70-8089
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux86
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (3)Dioxane/H₂O (4:1)10094
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O80~90*
3-Bromo-N-morpholinopyridin-3-yl)-2-methylbenzamide4-(Trifluoromethoxy)phenylboronic acidPd(OAc)₂ (1.5)SPhos (3)K₃PO₄ (2)THF/H₂O (5:1)110>95

*Note: The yield for the coupling with 2-Bromo-4-methylpyridine is an estimated value based on similar reported reactions and serves as an indicator of expected performance.[12] The other data points are from specific literature reports.[4][8][13][14]

Visual Logic and Workflow Diagrams

To aid in troubleshooting and experimental design, the following diagrams illustrate a logical workflow for optimization and the fundamental catalytic cycle.

troubleshooting_workflow start Low / No Yield check_catalyst Catalyst System Issue? start->check_catalyst check_conditions Suboptimal Conditions? start->check_conditions check_side_reactions Side Reactions Prevalent? start->check_side_reactions sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_catalyst->sol_ligand Yes sol_precatalyst Use Modern Pre-catalyst (e.g., G3-XPhos) check_catalyst->sol_precatalyst Yes sol_loading Increase Catalyst Loading (3-5 mol%) check_catalyst->sol_loading Yes sol_base Screen Bases (K3PO4, Cs2CO3, KF) check_conditions->sol_base Yes sol_solvent Use Solvent Mixture (Dioxane/H2O, THF/H2O) check_conditions->sol_solvent Yes sol_temp Increase Temperature (80-110 °C) check_conditions->sol_temp Yes sol_deboronation Use Boronic Ester (Bpin) or Anhydrous Conditions check_side_reactions->sol_deboronation Protodeboronation? sol_homocoupling Ensure Rigorous Degassing (Freeze-Pump-Thaw) check_side_reactions->sol_homocoupling Homocoupling?

Caption: A troubleshooting workflow for optimizing challenging Suzuki couplings.

suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiia R¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiib R¹-Pd(II)L₂-R² tm->pdiib re Reductive Elimination re->pd0 product R¹-R² re->product pdiia->tm pdiib->re aryl_halide R¹-X aryl_halide->oa boronic_acid R²-B(OR)₂ boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

The following is a generalized protocol for the Suzuki coupling of an aryl halide (e.g., a substituted chloropyridine) with an arylboronic acid. Note: This procedure is a starting point and requires optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid or ester (1.2–1.5 mmol, 1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (1–5 mol%)

  • Ligand (if not using a pre-catalyst) (1.2–6 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, Toluene), potentially with degassed water.

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe. If using a co-solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst or the palladium source and ligand.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

stability and degradation of 4-(4-Methoxyphenyl)pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(4-methoxyphenyl)pyridine under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is generally stable under standard laboratory conditions. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidation.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: The pyridine nitrogen in this compound is basic and will be protonated under acidic conditions to form a pyridinium salt. These salts are generally stable. Under strongly basic conditions, the molecule is largely stable, though extreme conditions (high temperature, strong base) could potentially lead to degradation over extended periods. The methoxy group is generally stable to base but can be cleaved under strongly acidic conditions, especially with heating.

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways include:

  • Oxidation: The electron-rich methoxyphenyl group and the pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation, hydroxylation of the rings, or, under harsh conditions, ring opening of the pyridine moiety.

  • Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photochemical reactions, which may involve radical mechanisms or rearrangements upon exposure to UV light.

  • Demethylation: The methoxy group can be cleaved to a phenol under harsh acidic conditions (e.g., using HBr or BBr₃).

Q4: What are common impurities found with this compound?

A4: Impurities can arise from the synthesis or degradation. Common synthetic impurities may include starting materials from its preparation (e.g., via Suzuki coupling), such as 4-bromopyridine, 4-methoxyphenylboronic acid, or homocoupling byproducts like 4,4'-bipyridine and 4,4'-dimethoxybiphenyl. Degradation can lead to the corresponding phenol (4-(4-hydroxyphenyl)pyridine) or oxidized byproducts.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

When using this compound as a product of Suzuki-Miyaura coupling (e.g., coupling 4-halopyridine with 4-methoxyphenylboronic acid), low yields are a common issue.

Potential Cause Recommended Solution
Catalyst Inhibition/Deactivation The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the reaction. Consider increasing the catalyst loading.
Protodeboronation of Boronic Acid The C-B bond of the 4-methoxyphenylboronic acid is cleaved by a proton source (e.g., water), removing it from the catalytic cycle. Ensure strictly anhydrous conditions by using dry solvents and reagents. Finely ground, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) are recommended.
Homocoupling of Boronic Acid This side reaction forms 4,4'-dimethoxybiphenyl and is often promoted by the presence of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.
Ineffective Base Weak bases may not be sufficient for the transmetalation step. Use stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃.
Issue 2: Observation of Unexpected Byproducts

| Observed Byproduct | Potential Cause | Recommended Solution | | :--- | :--- | | 4-(4-Hydroxyphenyl)pyridine | Cleavage of the methoxy ether bond. | This is likely to occur under strongly acidic conditions, especially with heating. Avoid strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) if the methoxy group needs to be preserved. | | Colored Impurities/Tarry Material | Oxidation of the starting material or product. | Prepare solutions fresh and use deoxygenated solvents. Store solutions under an inert atmosphere and protect from light. Avoid strong oxidizing agents unless intended. | | Ring-Opened Products | Aggressive oxidative conditions. | Analogous to other pyridine derivatives, strong oxidation (e.g., with permanganate, ozone, or photo-Fenton reagents) can lead to the cleavage of the pyridine ring[1]. Use milder oxidants if only functionalization is desired. |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Assessing Thermal Stability
  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mg/mL) in a common high-boiling solvent (e.g., DMF, DMSO, or toluene).

  • Heating: Transfer the solution to a sealed vial and heat in an oil bath at a specific temperature (e.g., 100 °C, 120 °C, 150 °C) for a set period (e.g., 12, 24, 48 hours).

  • Analysis: At each time point, take an aliquot of the solution and analyze by HPLC or LC-MS.

  • Quantification: Compare the peak area of this compound to that of an internal standard or a calibration curve to determine the percentage of degradation. Analyze for the appearance of new peaks corresponding to degradation products.

Data Summary

Direct quantitative data on the degradation of this compound is scarce in the literature. The following tables are based on analogous compounds and general chemical principles.

Table 1: Predicted Stability of this compound under Various Conditions

Condition Reagent/Environment Predicted Stability Potential Degradation Products
Acidic 1M HCl (aq), RT, 24hHighPyridinium salt
HBr, 100 °C, 12hLow4-(4-Hydroxyphenyl)pyridine
Basic 1M NaOH (aq), RT, 24hHighNone expected
NaH in DMF, 80 °C, 12hHighNone expected
Oxidative m-CPBA, CH₂Cl₂, RTModerateThis compound N-oxide
KMnO₄, heatLowRing-opened products, benzoic acid derivatives
Reductive H₂, Pd/C, RTHigh (aromatic rings are stable)None expected
NaBH₄, MeOH, RTHighNone expected
Thermal Toluene, reflux, 24hHighMinimal degradation
DMF, 150 °C, 24hModerate to HighTrace decomposition products
Photochemical UV light (e.g., 254 nm)Moderate to LowComplex mixture of isomers and radical-derived products

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

G start Low/No Yield in Suzuki Coupling check_reagents Check Reagent Quality (Boronic Acid, Halide, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature) start->check_conditions check_catalyst Evaluate Catalyst System (Precatalyst, Ligand) start->check_catalyst reagent_issue Protodeboronation or Inactive Base? check_reagents->reagent_issue condition_issue Oxygen Present or Wrong Solvent? check_conditions->condition_issue catalyst_issue Catalyst Inhibition or Wrong Ligand? check_catalyst->catalyst_issue reagent_issue->check_conditions No solve_reagent Use Anhydrous Reagents Use Stronger, Dry Base (K₃PO₄, Cs₂CO₃) reagent_issue->solve_reagent Yes condition_issue->check_catalyst No solve_condition Thoroughly Degas Solvent Switch to Anhydrous Dioxane or Toluene condition_issue->solve_condition Yes catalyst_issue->check_reagents No solve_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst_issue->solve_catalyst Yes G cluster_oxidation Oxidation cluster_acid_cleavage Strong Acid Cleavage cluster_photochem Photodegradation main This compound n_oxide Pyridine N-Oxide main->n_oxide m-CPBA hydroxylated Hydroxylated Rings main->hydroxylated Strong Oxidant phenol 4-(4-Hydroxyphenyl)pyridine main->phenol HBr / BBr₃ photoproducts Isomers & Radical Products main->photoproducts UV Light ring_opened Ring-Opened Products hydroxylated->ring_opened Harsh Conditions

References

Technical Support Center: 4-(4-Methoxyphenyl)pyridine Based Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic reactions involving this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to synthesize more complex molecules. The most prevalent reactions include:

  • Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds, typically by coupling a halo-substituted this compound with a boronic acid or ester.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling a halo-substituted this compound with an amine.

  • C-H Activation/Functionalization: To directly form new bonds at the C-H positions of the pyridine or methoxyphenyl ring, offering a more atom-economical approach to functionalization.

Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with a this compound derivative?

A2: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a common issue.[1][2][3] The electron-rich nature of the 4-(4-methoxyphenyl) group can make oxidative addition more challenging.[4] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Key factors to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts may not be effective. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the palladium catalyst and promote oxidative addition.[1][2]

  • Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[4]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield.[1][3]

  • Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation and homocoupling.[1]

Q3: What are the key challenges in performing a Buchwald-Hartwig amination with a halo-substituted this compound?

A3: The Buchwald-Hartwig amination of halo-pyridines can be challenging. The primary hurdles include:

  • Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalyst systems.[5]

  • Catalyst Inhibition: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. The use of specialized ligands is crucial to mitigate this effect.

  • Side Product Formation: Dehalogenation of the starting material can be a significant side reaction, especially at higher temperatures.[5]

Q4: How does the methoxy group on the phenyl ring influence C-H activation reactions?

A4: The electron-donating nature of the methoxy group can influence the regioselectivity of C-H activation. In many palladium-catalyzed C-H arylations of 2-phenylpyridine derivatives, electron-donating groups on the phenyl ring have been observed to facilitate the reaction and can lead to higher yields compared to electron-withdrawing groups.[6] However, the specific outcome depends on the directing group and the overall electronic properties of the substrate.

Troubleshooting Guides

Suzuki-Miyaura Cross-Coupling

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Catalyst Deactivation Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center from pyridine coordination.[1] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1]
Inefficient Oxidative Addition For less reactive aryl chlorides, switch to the corresponding aryl bromide or iodide if possible. Increase the reaction temperature, but monitor for decomposition.[2]
Suboptimal Base Screen different bases. For electron-rich pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] Ensure the base is finely powdered and anhydrous.
Protodeboronation Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[1] Use anhydrous solvents and ensure all reagents are dry.

Problem: Significant Side Product Formation

Side ProductPotential CauseSuggested Solution
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen).[1]
Dehalogenation of Aryl Halide Presence of a hydride source. High reaction temperatures.Ensure solvents are pure and free of potential hydride donors. Optimize the reaction time to avoid prolonged heating after the reaction is complete.[1]
Phenylated Impurities from Ligand Use of triphenylphosphine (PPh₃) based ligands.Consider using ligands that do not contain phenyl groups or optimize the reaction conditions to suppress this side reaction.[7]
Buchwald-Hartwig Amination

Problem: Low Conversion of Starting Material

Potential CauseSuggested Solution
Poor Catalyst Activity Use specialized Buchwald ligands (e.g., XPhos, SPhos) designed for challenging aminations. Consider using a pre-catalyst for consistent results.
Unreactive Aryl Halide If using an aryl chloride, consider switching to the corresponding bromide or iodide. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Base The choice of base is crucial and substrate-dependent. Screen common bases such as NaOtBu, K₃PO₄, and Cs₂CO₃.

Problem: Formation of Impurities

ImpurityPotential CauseSuggested Solution
Dehalogenated Starting Material High reaction temperature or prolonged reaction time.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Products from Reaction with Ligand Degradation of the phosphine ligand.Use high-purity ligands and ensure proper storage.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 4-Halo-(4'-methoxyphenyl)pyridine

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halo-(4'-methoxyphenyl)pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 4-Halo-(4'-methoxyphenyl)pyridine

This is a general procedure and should be optimized for specific substrates.

  • Reaction Setup: To a glovebox or under a stream of inert gas, add the 4-halo-(4'-methoxyphenyl)pyridine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv) to an oven-dried reaction vessel with a stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) until the reaction is complete by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst_issue Catalyst Deactivation/ Inefficient? start->catalyst_issue side_reactions Side Reactions Prevalent? start->side_reactions conditions_issue Suboptimal Conditions? start->conditions_issue ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->ligand Yes precatalyst Use a Pre-catalyst catalyst_issue->precatalyst Yes degas Thoroughly Degas Solvents & Maintain Inert Atmosphere side_reactions->degas Homocoupling boronic_ester Use Boronic Ester (e.g., Pinacol) side_reactions->boronic_ester Protodeboronation base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) conditions_issue->base Yes temperature Optimize Temperature conditions_issue->temperature Yes solution Improved Yield ligand->solution precatalyst->solution degas->solution boronic_ester->solution base->solution temperature->solution

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Troubleshooting_Buchwald_Hartwig start Low Conversion in Buchwald-Hartwig Amination catalyst_activity Poor Catalyst Activity? start->catalyst_activity substrate_reactivity Unreactive Aryl Halide? start->substrate_reactivity base_issue Incorrect Base? start->base_issue buchwald_ligand Use Specialized Buchwald Ligand/Pre-catalyst catalyst_activity->buchwald_ligand Yes change_halide Switch to Aryl Bromide/Iodide substrate_reactivity->change_halide If Chloride increase_catalyst Increase Catalyst Loading substrate_reactivity->increase_catalyst Yes screen_bases Screen Bases (NaOtBu, K3PO4, etc.) base_issue->screen_bases Yes solution Improved Conversion buchwald_ligand->solution change_halide->solution increase_catalyst->solution screen_bases->solution

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

References

Technical Support Center: Preventing Catalyst Deactivation with 4-(4-Methoxyphenyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Methoxyphenyl)pyridine as a ligand to mitigate catalyst deactivation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficiency of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation and why is it a problem?

A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a critical issue in synthetic chemistry as it can lead to incomplete reactions, lower yields, and increased production costs due to the need for higher catalyst loadings or catalyst replacement.[2] Common deactivation mechanisms include poisoning, fouling, thermal degradation, and sintering.[1][3]

Q2: How does a this compound ligand help prevent catalyst deactivation?

A2: The this compound ligand possesses an electron-donating methoxy group (-OCH₃) at the para-position of the phenyl ring. This group increases the electron density on the pyridine nitrogen, making it a stronger Lewis base.[4] When coordinated to a metal center (e.g., Palladium), this enhanced electron-donating ability increases the electron density on the metal.[5] This can stabilize the active catalytic species, promote crucial steps in the catalytic cycle like reductive elimination, and reduce the likelihood of catalyst agglomeration into inactive forms (e.g., palladium black).[6]

Q3: In which types of reactions is this ligand most effective?

A3: This ligand is particularly beneficial in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, where palladium catalysts are prone to deactivation.[7] Its ability to stabilize the metal center makes it suitable for reactions involving challenging substrates or requiring elevated temperatures.

Q4: What are the signs of catalyst deactivation in my reaction?

A4: Signs of catalyst deactivation include:

  • Stalled or incomplete conversion: The reaction stops before all the starting material is consumed.

  • Formation of byproducts: Deactivated catalysts can sometimes promote side reactions.

  • Appearance of palladium black: In palladium-catalyzed reactions, the formation of a black precipitate is a visual indicator of catalyst agglomeration and deactivation.[8]

  • Decreased reaction rate: The reaction proceeds much slower than expected.

Q5: Can I use this compound with other metal catalysts besides palladium?

A5: Yes, while commonly used with palladium, pyridine-based ligands can coordinate to a variety of transition metals, including rhodium, iridium, and nickel.[9][10] The stabilizing electronic effects of the 4-(4-methoxyphenyl) substituent would likely be beneficial for these systems as well, although optimal conditions may vary.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur or nitrogen compounds) are binding to the catalyst.[11][12]1. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. 2. Degas Solvents: Thoroughly degas solvents to remove oxygen, which can oxidize and deactivate the catalyst.[8] 3. Increase Ligand Loading: A slight excess of the this compound ligand may help protect the metal center from poisons.
Inefficient Catalyst Activation: The active catalytic species is not forming efficiently.1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for more reliable generation of the active species. 2. Optimize Base and Solvent: The choice of base and solvent is crucial for catalyst activation and stability. Screen different combinations.[6]
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The catalyst is losing activity over the course of the reaction.1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Find the minimum temperature for a reasonable reaction rate.[8] 2. Incremental Substrate Addition: For sensitive substrates, adding one of the coupling partners slowly can maintain a low concentration and reduce catalyst stress.
Formation of Palladium Black Catalyst Agglomeration: The active Pd(0) species are unstable and aggregating.[8]1. Ensure Adequate Ligand Concentration: A sufficient concentration of the this compound ligand is essential to stabilize individual palladium atoms. 2. Improve Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting agglomeration.
Formation of Side Products (e.g., Homocoupling) Suboptimal Reaction Kinetics: The desired cross-coupling pathway is not favored.1. Adjust Stoichiometry: Ensure the stoichiometry of the coupling partners is accurate. 2. Modify Reaction Conditions: Altering the temperature, base, or solvent can change the relative rates of desired versus undesired reactions.

Data Presentation

Table 1: Catalyst Performance Comparison

Use this table to log and compare your experimental results.

EntryLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Catalyst State (end of reaction)
1None210012
2PPh₃210012
3This compound210012
4This compound110012

Table 2: Catalyst Lifetime Monitoring

Use this table to track catalyst activity over time.

Time Point (h)Aliquot Volume (μL)Substrate Conversion (%)Product Concentration (M)Calculated Turnover Number (TON)
150
250
450
850
1250
2450

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Monitoring Catalyst Deactivation in a Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a septum for sampling, combine aryl halide (1.0 eq), arylboronic acid (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound ligand (2-4 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., dioxane/water). Include an internal standard (e.g., dodecane) for quantitative analysis.

  • Initiation: Heat the reaction to the desired temperature (e.g., 80-100 °C) and start vigorous stirring. This is time zero (t=0).

  • Sampling: At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.

  • Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of starting materials and product.

  • Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.

Visualizations

Catalyst_Stabilization cluster_catalytic_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathway cluster_stabilization Ligand Stabilization Pd0 Active Pd(0)L₂ OA Oxidative Addition Pd0->OA Pd_black Inactive Pd Black (Agglomerate) Pd0->Pd_black Deactivation PdII Ar-Pd(II)-X(L)₂ OA->PdII TM Transmetalation PdII->TM PdII_R Ar-Pd(II)-Ar'(L)₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-Ar' Product RE->Product Ligand This compound (L) Stabilized_Pd0 Stabilized Pd(0)L₂ Ligand->Stabilized_Pd0 Coordination Stabilized_Pd0->Pd0 Enters Cycle

Caption: Mechanism of catalyst stabilization by this compound.

Troubleshooting_Workflow Start Experiment Shows Low Yield / Deactivation Check_Reagents Check Purity of Reagents & Solvents? Start->Check_Reagents Purify Purify/Dry Reagents & Degas Solvents Check_Reagents->Purify Impure Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Pure Purify->Check_Conditions Optimize_Temp Optimize Temperature (Lower if Blackening Occurs) Check_Conditions->Optimize_Temp Optimize_Base Screen Different Bases/Solvents Optimize_Temp->Optimize_Base Check_Ligand Review Ligand Stoichiometry Optimize_Base->Check_Ligand Increase_Ligand Increase Ligand: Pd Ratio Check_Ligand->Increase_Ligand Success Reaction Successful Increase_Ligand->Success

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Experimental_Workflow Setup 1. Set up Reaction (Reagents, Ligand, Pd Source, Internal Standard) Heat 2. Heat to Temperature (t=0) Setup->Heat Sample 3. Withdraw Aliquots at Intervals Heat->Sample Quench 4. Quench Aliquots Sample->Quench Analyze 5. Analyze by GC/LC-MS Quench->Analyze Plot 6. Plot [Product] vs. Time Analyze->Plot Evaluate 7. Evaluate Deactivation (Plateau indicates deactivation) Plot->Evaluate

Caption: Experimental workflow for monitoring catalyst lifetime.

References

Technical Support Center: Scale-Up of 4-(4-Methoxyphenyl)pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up the synthesis of 4-(4-Methoxyphenyl)pyridine. It includes frequently asked questions, detailed troubleshooting guides, comparative data, and standardized protocols to address common challenges encountered in a process chemistry environment.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for this compound? A1: The Suzuki-Miyaura cross-coupling reaction is the most widely adopted method for the large-scale synthesis of this compound. This reaction offers high functional group tolerance, generally good yields, and utilizes readily available starting materials. The typical coupling partners are a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and 4-methoxyphenylboronic acid or one of its more stable ester derivatives (e.g., pinacol boronate).

Q2: What are the primary challenges when scaling this reaction from the lab to a pilot plant? A2: Transitioning the synthesis to a larger scale introduces several key challenges:

  • Heat Transfer: The reaction is often exothermic, and managing the heat generated in a large reactor is critical to prevent temperature spikes that can lead to side reactions or catalyst decomposition.

  • Mass Transfer and Mixing: Ensuring efficient mixing in a large volume is crucial, especially for heterogeneous mixtures involving a solid base, to maintain a consistent reaction rate and prevent localized "hot spots."

  • Catalyst Loading and Activity: Minimizing the palladium catalyst loading is essential for economic viability and to reduce the burden of palladium removal. At scale, catalyst deactivation can be more pronounced.

  • Impurity Profile: The types and quantities of impurities can differ at scale due to longer reaction times or slight variations in conditions.

  • Downstream Processing: Isolating the pure product, removing residual palladium to pharmaceutically acceptable levels (<10 ppm), and handling large volumes of solvents and waste are significant operational hurdles.

Q3: How can residual palladium be effectively removed from the final product on a large scale? A3: Removing palladium to meet regulatory standards is a critical step. A multi-pronged approach is often most effective:

  • Optimized Reaction: Use the lowest possible catalyst loading that still provides an efficient reaction.

  • Aqueous Washes: Extractions with aqueous solutions containing chelating agents like L-cysteine or thiourea can be effective.

  • Adsorbent Treatment: The most common industrial method involves treating the product solution with a scavenger. Activated carbon is a cost-effective option, while silica-based scavengers with functional groups (e.g., thiols) offer higher selectivity and efficiency.

  • Crystallization: A final crystallization step is highly effective at purging residual metals and other impurities, often providing the product in its required purity.

Troubleshooting Guide

Observed Problem Potential Root Cause(s) Recommended Solutions & Troubleshooting Steps
Low or Stalled Reaction Conversion 1. Catalyst Inactivity: The active Pd(0) species is not forming or has decomposed due to oxygen exposure or thermal stress. 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation) upon storage. 3. Inefficient Mass Transfer: Inadequate mixing of the multiphasic reaction mixture.1. Use a fresh, high-quality precatalyst. Ensure the entire system is thoroughly purged and maintained under an inert atmosphere (N₂ or Ar). 2. Verify the purity of the boronic acid. Consider using a more stable boronate ester (e.g., pinacol or MIDA). 3. Increase the agitation rate. In a plant setting, verify the reactor's mixing efficiency for the specific batch volume and viscosity.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid, a common side reaction. 2. Sub-optimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway.1. Improve the degassing procedure for all solvents and ensure the reactor is leak-tight. 2. Screen alternative phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling.
Formation of Protodeboronation Impurity (Anisole) 1. Excess Water or Protic Solvents: Water is the proton source for this side reaction. 2. Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the cleavage of the C–B bond.1. Switch to anhydrous conditions if feasible. Ensure solvents are dry. 2. Use a milder base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH.
Formation of Phenylated Impurities from Ligand 1. Ligand Degradation: Aryl groups from phosphine ligands (e.g., PPh₃) can transfer to the palladium center and participate in the coupling.1. This is a known issue with ligands like triphenylphosphine. Switch to a different class of ligands, such as bulky biaryl phosphines (e.g., Buchwald ligands) or dialkylphosphines, which are less prone to this side reaction.
Product Isolation Difficulties / Oiling Out 1. Incorrect Solvent System: The chosen solvent for crystallization may not be optimal. 2. Impurities Inhibiting Crystallization: High levels of impurities can disrupt the crystal lattice formation.1. Conduct a solvent screen to find a suitable system that provides good crystal morphology and low solubility for the product at low temperatures. 2. Purify the crude material via a silica plug or activated carbon treatment before crystallization to remove problematic impurities.

Data Presentation

Table 1: Typical Parameter Comparison for Suzuki-Miyaura Scale-Up
ParameterLab-Scale (1-10 g)Pilot-Scale (1-10 kg)Key Scale-Up Consideration
Pyridine Source 4-Bromopyridine4-Chloropyridine4-Chloropyridine is significantly cheaper but less reactive, often requiring more active (and expensive) catalysts or harsher conditions.
Boron Source 4-Methoxyphenylboronic acid4-Methoxyphenylboronic acid pinacol esterBoronate esters offer greater stability, reducing the risk of protodeboronation and homocoupling during longer processing times.
Catalyst Loading 1–3 mol%0.05–0.5 mol%Reducing catalyst loading is a primary driver for process optimization to manage cost and minimize residual metal.
Base Na₂CO₃, K₂CO₃ (aq. solution)K₃PO₄, Cs₂CO₃ (solid)Using solid bases can simplify work-up and may be beneficial in non-aqueous systems to limit water-related side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OToluene, 2-MeTHFProcess solvents are chosen for safety, boiling point (for heat management), and ease of removal and recovery. Dioxane is often avoided at scale due to safety concerns.
Temperature 80–100 °C90–110 °CMust be carefully controlled to balance reaction rate with catalyst stability and impurity formation. Heat transfer limitations in large reactors must be considered.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound
  • Reactor Preparation: Ensure a clean, dry, glass-lined reactor is available. Perform pressure and leak tests.

  • Inerting: Purge the reactor and associated lines thoroughly with nitrogen to achieve an oxygen level of <500 ppm.

  • Charging Reagents: Charge the reactor with 4-chloropyridine (1.0 eq), 4-methoxyphenylboronic acid pinacol ester (1.1 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).

  • Solvent Addition: Add degassed toluene (approx. 5-8 L per kg of limiting reagent). Begin agitation.

  • Catalyst Addition: Under a strong nitrogen flow, add a modern palladacycle precatalyst (e.g., XPhos Pd G3, 0.1 mol%).

  • Reaction: Heat the mixture to 105-110 °C. Monitor the reaction progress by HPLC analysis of samples taken every 2-4 hours. The reaction is typically complete in 8-16 hours.

  • Cool-down & Filtration: Once complete, cool the reaction mixture to 60-70 °C. Filter the mixture through a filter press to remove the inorganic salts (base). Wash the solids with warm toluene.

  • Palladium Removal: Transfer the combined filtrate to a second reactor. Add an appropriate palladium scavenger (e.g., 5-10 wt% activated carbon or a functionalized silica scavenger). Agitate at 60 °C for 4-6 hours.

  • Product Isolation: Filter the mixture to remove the scavenger. Concentrate the filtrate via vacuum distillation to 2-3 volumes. Add n-heptane as an anti-solvent to induce crystallization. Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.

  • Drying: Collect the product by filtration or centrifugation. Wash the solid cake with cold n-heptane and dry under vacuum at 40-50 °C until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Suzuki Coupling cluster_workup 3. Downstream Processing prep1 Charge Reactor: - 4-Chloropyridine - Boronate Ester - K3PO4 prep2 Inert with Nitrogen prep1->prep2 react1 Add Toluene & Pd Catalyst prep2->react1 react2 Heat to 110°C & Stir react1->react2 react3 Monitor via HPLC react2->react3 workup1 Cool & Filter Salts react3->workup1 workup2 Treat with Pd Scavenger workup1->workup2 workup3 Crystallize from Toluene/Heptane workup2->workup3 workup4 Filter & Dry Product workup3->workup4 end end workup4->end Final Product

Caption: A typical workflow for the scaled-up production via Suzuki-Miyaura coupling.

troubleshooting_logic start Reaction Issue Identified issue_yield Low Conversion? start->issue_yield issue_impurity High Impurity? start->issue_impurity cause_catalyst Catalyst Deactivation? issue_yield->cause_catalyst Yes cause_reagents Reagent Degradation? issue_yield->cause_reagents Yes cause_conditions Sub-optimal Conditions? issue_impurity->cause_conditions Yes sol_catalyst Use Fresh Precatalyst Ensure Inert Atmosphere cause_catalyst->sol_catalyst sol_reagents Verify Starting Material Purity Use Boronate Ester cause_reagents->sol_reagents sol_conditions Re-optimize Temp, Base, Solvent Check Agitation cause_conditions->sol_conditions

Caption: Logical relationships for troubleshooting common production issues.

Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(4-Methoxyphenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the Suzuki-Miyaura synthesis of this compound?

A1: The most common impurities encountered are:

  • Homocoupling byproducts: This includes the formation of 4,4'-bipyridine from the coupling of two pyridine molecules and 4,4'-dimethoxybiphenyl from the coupling of two 4-methoxyphenylboronic acid molecules. The presence of oxygen is a key contributor to homocoupling.

  • Phenylated impurities from phosphine ligands: When using phosphorus-based ligands (e.g., triphenylphosphine), the aryl group from the ligand can sometimes be transferred to the pyridine ring, leading to phenylated byproducts.[1]

  • Protodeboronation byproduct: This is the product where the boronic acid group on the 4-methoxyphenylboronic acid is replaced by a hydrogen atom, forming anisole. This can be more prevalent with electron-rich boronic acids.

  • Unreacted starting materials: Residual 4-halopyridine and 4-methoxyphenylboronic acid may remain if the reaction does not go to completion.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields in the Suzuki coupling for this compound can be due to several factors:

  • Catalyst deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[2] Using bulky, electron-rich phosphine ligands can shield the palladium center and mitigate this issue.

  • Inefficient oxidative addition: If you are using a 4-chloropyridine starting material, the strong carbon-chlorine bond can make the initial oxidative addition step difficult.[3] Consider using a more reactive 4-bromopyridine or 4-iodopyridine.

  • Incomplete reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. Monitoring the reaction by TLC or LC-MS is recommended.

  • Homocoupling side reactions: The formation of homocoupling byproducts consumes starting materials and reduces the yield of the desired product. Rigorous degassing of solvents and reagents is crucial.

  • Protodeboronation: The loss of the boronic acid functionality from the 4-methoxyphenylboronic acid will reduce the amount of this reagent available for the cross-coupling reaction. Using anhydrous solvents and carefully selecting the base can help minimize this side reaction.

Q3: I am observing a significant amount of homocoupling byproducts. How can I minimize them?

A3: Minimizing homocoupling requires careful control of the reaction conditions:

  • Rigorous exclusion of oxygen: Oxygen is a major contributor to homocoupling.[4] Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of palladium source: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be promoted by the homocoupling of the boronic acid.

  • Use of appropriate ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

Q4: How can I avoid impurities derived from phosphine ligands?

A4: Impurities from phosphine ligands can be a significant issue. A study by Matsumoto et al. demonstrated that the choice of palladium complex is critical.[1][5][6] Their research showed that using Pd(dppe)Cl₂ or Pd(xantphos)Cl₂ did not lead to the formation of phenylated byproducts, whereas Pd(dppf)Cl₂·CH₂Cl₂ and Pd(PPh₃)₂Cl₂ did.[6] Therefore, selecting a palladium catalyst with ligands that are less prone to fragmentation and transfer is a key strategy.

Q5: What is the best way to purify the final this compound product?

A5: Purification of this compound can typically be achieved by:

  • Column chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from impurities and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-base extraction: Since the product contains a basic pyridine nitrogen, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Observation Potential Cause Troubleshooting Action
No product, starting materials remainCatalyst deactivationUse a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos).[3] Increase catalyst loading slightly.
Low reactivity of starting materialIf using 4-chloropyridine, switch to 4-bromopyridine or 4-iodopyridine.[3]
Ineffective baseScreen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[3]
Insufficient temperatureIncrease the reaction temperature, potentially up to 120 °C.
Reaction starts but does not go to completionCatalyst deactivation over timeEnsure rigorous exclusion of oxygen throughout the reaction.[3]
Insufficient reaction timeMonitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 2: High Levels of Impurities
Observation Potential Cause Troubleshooting Action
Significant amount of 4,4'-dimethoxybiphenyl and/or 4,4'-bipyridinePresence of oxygenThoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.[4]
Inappropriate catalyst choiceUse a Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species.
Presence of phenylated byproductLigand transfer from phosphine-based catalystSwitch to a palladium catalyst with ligands that are less prone to transfer, such as Pd(dppe)Cl₂ or Pd(xantphos)Cl₂.[6]
Presence of anisoleProtodeboronation of 4-methoxyphenylboronic acidUse anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid.

Data Presentation

Table 1: Effect of Palladium Catalyst on Product Yield and Phenylated Impurity Formation

EntryPalladium CatalystProduct Yield (%)Phenylated Impurity Yield (%)
1Pd(dppf)Cl₂·CH₂Cl₂86.20.25
2Pd(PPh₃)₂Cl₂49.00.15
3Pd(dppe)Cl₂85.0Not Detected
4Pd(xantphos)Cl₂82.0Not Detected

Data adapted from a study on a similar 4-arylpyridine synthesis. Yields were determined by HPLC.[5]

Table 2: Influence of Reaction Conditions on Suzuki Coupling Yield

EntryAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridineK₂CO₃1,4-Dioxane/H₂O80-1201292
24-BromopyridineK₂CO₃MeCN/H₂O802~90 (initially)
31-Bromo-2-fluorobenzeneK₂CO₃MeCN/H₂O801-2Unreproducible
4Aryl BromideK₃PO₄Dioxane/H₂O901292

This table compiles data from various Suzuki couplings of substituted pyridines to illustrate the impact of different reaction parameters. The yield for entry 1 is for the coupling with 4-methoxyphenylboronic acid on a similar substrate.[7]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Cross-Coupling for this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 4-Bromopyridine hydrochloride (or 4-iodopyridine)

  • 4-Methoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 2:1)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), the base (3.0 equiv, to neutralize the HCl salt and for the reaction), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-bromopyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Mandatory Visualization

Suzuki_Coupling_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Homocoupling Homocoupling (O2 mediated) Pd0->Homocoupling PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal LigandImpurity Ligand-derived Impurity PdII->LigandImpurity Side Reaction PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylBoronic Ar'-B(OH)2 ArylBoronic->Transmetal ArylBoronic->Homocoupling ArylHalide Ar-X ArylHalide->OxAdd Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major impurity pathways.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Inert Check Inert Atmosphere (Degassing, Argon flow) Start->Check_Inert Check_Inert->Start Improve Degassing Check_Catalyst Evaluate Catalyst System (Catalyst, Ligand, Loading) Check_Inert->Check_Catalyst Atmosphere OK Check_Catalyst->Start Change Catalyst/Ligand Check_Base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) Check_Catalyst->Check_Base Catalyst OK Check_Base->Start Change Base Check_Temp Optimize Temperature and Reaction Time Check_Base->Check_Temp Base OK Check_Temp->Start Adjust T/time Purification Optimize Purification (Chromatography, Recrystallization) Check_Temp->Purification Conditions OK Success Improved Yield and Purity Purification->Success

Caption: A workflow diagram for troubleshooting low yields and high impurities.

References

effect of solvent and temperature on 4-(4-Methoxyphenyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(4-Methoxyphenyl)pyridine. The information is designed to address specific experimental issues related to the effects of solvent and temperature.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a common method to synthesize this compound by reacting a pyridine derivative with a methoxyphenylboronic acid derivative. Success is highly dependent on reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling reaction to synthesize this compound failing or resulting in low yields?

A1: Low yields in Suzuki couplings involving pyridine substrates are common and can stem from several issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands like SPhos or XPhos can shield the palladium center and mitigate this issue.[1]

  • Poor Solubility: One or both of your starting materials may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.[2] If your substrate is insoluble, even an effective catalyst will not work.[2] Consider solvents like DMF, or mixed aqueous systems such as Dioxane/Water or THF/Water to improve solubility.[2][3]

  • Inefficient Oxidative Addition: The C-Br or C-Cl bond on the pyridine ring can be less reactive than other aryl halides. Increasing the reaction temperature or using more electron-rich, bulky ligands can facilitate this often rate-determining step.[1]

  • Side Reactions: Homocoupling of the boronic acid or deboronation can consume starting materials. Ensure your reaction is thoroughly degassed to remove oxygen, which promotes homocoupling.[1] To prevent deboronation, use anhydrous solvents or more stable boronic esters (e.g., pinacol esters).[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. Weak bases or poor solvent choice can hinder the transmetalation step. A common combination is K₂CO₃ in a MeCN/H₂O mixture.[4] Other systems like K₃PO₄ in dioxane/water have also been shown to be effective.[3][5]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling to synthesize this compound?

A2: A good starting point is to use 4-bromopyridine and 4-methoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) is a common and often effective catalyst.[4]

  • Base: K₂CO₃ (3 equivalents) or K₃PO₄ (3 equivalents).[4][5]

  • Solvent: A mixture of an organic solvent and water is often successful. Common choices include Dioxane:Water (4:1) or Acetonitrile:Water (4:1).[3][4]

  • Temperature: Refluxing at 80-100°C is typical.[4]

Always degas the solvent mixture thoroughly with an inert gas (Nitrogen or Argon) before adding the catalyst.

Data Presentation: Suzuki-Miyaura Reaction Conditions

The following table summarizes yields for Suzuki-Miyaura reactions under various conditions to form biaryl compounds, which can serve as a guideline for optimizing your reaction.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (eq.)Solvent SystemTemp. (°C)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8060[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O70-8040[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Acetonitrile/H₂O70-8036[5]
4-bromoacetophenone4-methoxyphenylboronic acidCustom Pd-complex (0.5)KOH (2)Water100>98
PyFluor4-methoxyphenyl boronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3)Dioxane/H₂O8049[6]
Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

  • To a flask equipped with a magnetic stirrer and condenser, add the aryl halide (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat 3 times).

  • Add the degassed solvent system (e.g., MeCN/H₂O 4:1) via syringe.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath and stir for the required time (1-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization

Suzuki_Troubleshooting start Low or No Yield in Suzuki Coupling check_solubility Are reactants soluble in the chosen solvent? start->check_solubility change_solvent Action: Change solvent (e.g., Dioxane/H2O, DMF) check_solubility->change_solvent No check_degas Was the reaction thoroughly degassed? check_solubility->check_degas Yes change_solvent->check_degas degas_again Action: Improve degassing (sparge with N2/Ar) check_degas->degas_again No check_catalyst Is the catalyst/ligand appropriate for pyridine? check_degas->check_catalyst Yes degas_again->check_catalyst change_ligand Action: Use bulky ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_temp Is the temperature high enough? check_catalyst->check_temp Yes change_ligand->check_temp increase_temp Action: Increase temperature check_temp->increase_temp No success Successful Reaction check_temp->success Yes increase_temp->success Solvent_Effect cluster_0 Reaction Coordinate Diagram cluster_1 Solvent Polarity vs. Rate R Reactants Py + MeBr TS_NonPolar Transition State (Non-Polar Solvent) R->TS_NonPolar High Ea TS_Polar Transition State (Polar Solvent) R->TS_Polar Low Ea P Product [Py-Me]+ Br- TS_NonPolar->P TS_Polar->P Cyclohexane Cyclohexane (Apolar) Slow Slow Rate Cyclohexane->Slow Acetonitrile Acetonitrile (Polar) Fast Fast Rate Acetonitrile->Fast

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 4-(4-Methoxyphenyl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 4-(4-methoxyphenyl)pyridine, a key heterocyclic compound, alongside its structural analogs: 4-phenylpyridine and 2-(4-methoxyphenyl)pyridine. This comparison, supported by experimental data, highlights the influence of substituent position and electronics on chemical shifts and coupling constants, providing a valuable resource for spectral interpretation and structural elucidation in drug discovery and materials science.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and its selected analogs are summarized in the tables below. These values, obtained from various sources, provide a quantitative basis for understanding the electronic environment of the nuclei within these molecules.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃

CompoundH-2, H-6 (δ, ppm, J Hz)H-3, H-5 (δ, ppm, J Hz)H-2', H-6' (δ, ppm, J Hz)H-3', H-5' (δ, ppm, J Hz)OCH₃ (δ, ppm)
This compound 8.64 (d, J=6.1)7.45 (d, J=6.1)7.59 (d, J=8.8)7.02 (d, J=8.8)3.87 (s)
4-Phenylpyridine 8.70 (d, J=6.0)7.50 (d, J=6.0)7.65 (m)7.48 (m)-
2-(4-Methoxyphenyl)pyridine [1]8.67 (m)7.68 (m)7.98 (m)7.02 (m)3.87 (s)

Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃

CompoundC-2, C-6 (δ, ppm)C-3, C-5 (δ, ppm)C-4 (δ, ppm)C-1' (δ, ppm)C-2', C-6' (δ, ppm)C-3', C-5' (δ, ppm)C-4' (δ, ppm)OCH₃ (δ, ppm)
This compound 150.5121.0148.9130.4128.4114.6160.555.4
4-Phenylpyridine [2]150.4121.4148.2137.9127.1129.2129.2-
2-(4-Methoxyphenyl)pyridine [1]157.0121.3136.6131.9128.1114.0160.355.2

Experimental Protocol

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Typical parameters on a 400 MHz spectrometer include:

    • Pulse angle: 30-45°

    • Spectral width: 12-16 ppm

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters on a 100 MHz spectrometer include:

    • Pulse angle: 30-45°

    • Spectral width: 200-250 ppm

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 128-1024 (or more, depending on sample concentration)

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.

Workflow and Data Interpretation

The logical workflow for NMR analysis, from sample preparation to final structure confirmation, is a systematic process. This process involves a series of decisions and experiments designed to unambiguously determine the connectivity and stereochemistry of a molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation & Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer LockShim Lock and Shim Spectrometer->LockShim H1_NMR Acquire 1D ¹H NMR LockShim->H1_NMR C13_NMR Acquire 1D ¹³C NMR LockShim->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) if necessary H1_NMR->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phase Correction FT->Phasing FT->Phasing Referencing Referencing to TMS Phasing->Referencing Phasing->Referencing Integration Integration (¹H) Referencing->Integration ChemShift Analyze Chemical Shifts Referencing->ChemShift Referencing->ChemShift Coupling Analyze Coupling Constants Referencing->Coupling Referencing->Coupling Integration_Analysis Analyze Integration Integration->Integration_Analysis Integration->Integration_Analysis Structure Propose Structure ChemShift->Structure Coupling->Structure Integration_Analysis->Structure Confirmation Confirm Structure with 2D NMR and other data Structure->Confirmation Structure->Confirmation

Caption: A logical workflow for NMR analysis from sample preparation to structure confirmation.

This systematic approach ensures that all available NMR data is utilized to arrive at a confident structural assignment. The initial 1D spectra provide fundamental information, while 2D techniques are employed to resolve ambiguities and confirm connectivity.

References

Unraveling the Molecular Fragmentation of 4-(4-Methoxyphenyl)pyridine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing detailed information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(4-Methoxyphenyl)pyridine with its constituent chemical moieties, providing a foundational understanding for the analysis of related compounds.

Predicted Fragmentation Pattern of this compound

The mass spectrum of this compound is anticipated to be dominated by fragmentation pathways originating from its two primary structural components: the pyridine ring and the methoxy-substituted phenyl ring. The molecular ion ([M]•+) is expected to be prominent, reflecting the stability of the aromatic system. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of a methyl radical from the methoxy group, cleavage of the C-O bond, and fragmentation of the pyridine ring.

A comparison with the fragmentation of 4-phenylpyridine, anisole (methoxybenzene), and pyridine provides a robust framework for predicting the behavior of this compound under electron ionization.

Ion DescriptionThis compound (Predicted)4-Phenylpyridine (Experimental)Anisole (Experimental)Pyridine (Experimental)
Molecular Ion [M]•+ 18515510879
[M-H]•+ 18415410778
[M-CH₃]•+ 170-93-
[M-HCN]•+ 158128-52
[M-CH₂O]•+ 155-78-
[M-OCH₃]•+ 154-77-
[C₆H₅]•+ --77-
[C₄H₄]•+ -52-52

Experimental Protocols

The predicted fragmentation data is based on established principles of mass spectrometry and comparative analysis of experimental data for analogous compounds obtained under standard electron ionization conditions. A typical experimental protocol for acquiring such data is as follows:

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation: The analyte is dissolved in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are visualized in the following diagram:

Fragmentation_Pathway M [C₁₂H₁₁NO]•+ m/z = 185 (Molecular Ion) M_minus_H [C₁₂H₁₀NO]•+ m/z = 184 M->M_minus_H - H• M_minus_CH3 [C₁₁H₈NO]•+ m/z = 170 M->M_minus_CH3 - •CH₃ M_minus_CH2O [C₁₁H₉N]•+ m/z = 155 M->M_minus_CH2O - CH₂O M_minus_OCH3 [C₁₁H₈N]•+ m/z = 154 M->M_minus_OCH3 - •OCH₃ M_minus_HCN [C₁₁H₈O]•+ m/z = 158 M->M_minus_HCN - HCN Fragment_127 [C₉H₆]•+ m/z = 127 M_minus_CH3->Fragment_127 - CO, -HCN M_minus_CH2O->Fragment_127 - HCN

Caption: Proposed fragmentation pathway of this compound.

Analysis of Fragmentation Pathways:

  • Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 170.

  • Loss of Formaldehyde (-CH₂O): Another characteristic fragmentation of anisole-type compounds is the rearrangement and subsequent loss of a neutral formaldehyde molecule, which would yield the 4-phenylpyridine radical cation at m/z 155.[1]

  • Loss of a Methoxy Radical (-•OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical, producing a phenylpyridine cation at m/z 154.

  • Loss of Hydrogen Cyanide (-HCN): The pyridine ring is known to fragment via the loss of a neutral hydrogen cyanide molecule. This would lead to a fragment at m/z 158. Further fragmentation of the m/z 155 ion (phenylpyridine radical cation) could also involve the loss of HCN to produce a fragment at m/z 128.

  • Formation of Smaller Fragments: The fragment at m/z 127, observed in the spectrum of 4-phenylpyridine, likely arises from the loss of a hydrogen atom and HCN from the molecular ion.[1] A similar process could occur in this compound. The fragment at m/z 51, also seen in the spectrum of 4-phenylpyridine, corresponds to the C₄H₃⁺ cation, a common fragment from the breakdown of aromatic rings.

This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. Experimental verification is essential to confirm these predicted pathways and to fully characterize the fragmentation behavior of this and related molecules.

References

A Comparative Crystallographic Analysis of 4-(4-Methoxyphenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallography data of several 4-(4-methoxyphenyl)pyridine derivatives, offering a side-by-side look at their structural parameters and the experimental protocols used for their characterization.

This guide provides a comprehensive comparison of the crystallographic data for a series of this compound derivatives. The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel therapeutic agents and functional materials. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into the solid-state conformation, intermolecular interactions, and packing of these compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for five distinct this compound derivatives, allowing for a direct comparison of their solid-state structures.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZDihedral Angle (Pyridine-Methoxyphenyl) (°)
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphaneC₁₆H₁₆NO⁺ · PF₆⁻TriclinicP-17.1760(3)8.6895(4)12.1555(6)92.645(2)92.115(2)103.781(2)29.86(12)[1]
N-(4-methoxyphenyl)picolinamideC₁₃H₁₂N₂O₂MonoclinicP2₁/n5.0082(9)11.984(2)18.529(3)9093.38(1)90414.25(5)[2]
4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridineC₂₂H₁₇N₃OMonoclinicP2₁/c19.957(1)5.1670(1)16.7568(6)9090.069(1)9046.17(7)[3]
2,6-Bis(4-methoxyphenyl)-4-phenylpyridineC₂₅H₂₁NO₂MonoclinicP2₁/c6.379(3)15.538(8)20.51(1)9094.281(7)90422.3 (2), 19.8 (2)[4]
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridineC₃₀H₂₅N₃OOrthorhombicPca2₁19.0002(15)6.0827(4)18.6173(14)9090904-

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are outlined below. These protocols provide a basis for the reproduction of the presented data and for the development of experimental designs for new derivatives.

Synthesis and Crystallization
  • 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane: The synthesis of the cation was not detailed in the provided search results. Single crystals suitable for X-ray diffraction were obtained.

  • N-(4-methoxyphenyl)picolinamide: This compound was synthesized by reacting picolinic acid with p-anisidine in the presence of orthoboric acid under microwave irradiation for 40 minutes.

  • 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine: 2-Acetylpyridine was added to a suspension of 4-methoxybenzaldehyde and sodium hydroxide in ethanol at 273 K. After stirring, ammonium acetate was added, and the mixture was stirred for 24 hours. The resulting precipitate was isolated, washed, and dried to yield the product. Single crystals were grown from a chloroform/methanol solution.[3]

  • 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine: Benzaldehyde, 4-methoxyacetophenone, and ammonia were reacted under the catalysis of boron trifluoride etherate with microwave irradiation for 3 minutes. The product was recrystallized from ethanol to afford colorless crystals.[4]

  • 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine: A mixture of benzil, 2-amino-5-methylpyridine, p-anisaldehyde, and ammonium acetate was heated in glacial acetic acid with ZnO nanoparticles. The crude product was obtained by pouring the reaction mixture into cold water and was purified by recrystallization from ethanol. Single crystals were grown by slow evaporation from an ethanol solution.

Single-Crystal X-ray Diffraction

For all the presented derivatives, single-crystal X-ray diffraction data was collected on a CCD area-detector diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were generally placed in geometrically calculated positions and refined using a riding model.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for the comparative analysis of X-ray crystallography data of the this compound derivatives.

G Workflow for Comparative Crystallographic Analysis cluster_0 Data Acquisition cluster_1 Data Processing and Structure Solution cluster_2 Comparative Analysis A Synthesis of Derivatives B Crystallization A->B C Single-Crystal X-ray Diffraction B->C D Data Reduction and Correction C->D Raw Diffraction Data E Structure Solution (Direct Methods) D->E F Structure Refinement (Full-matrix least-squares) E->F G Extraction of Crystallographic Parameters F->G Refined Crystallographic Information File (CIF) H Crystal System Space Group Unit Cell Parameters Dihedral Angles G->H I Analysis of Structural Differences and Similarities H->I J Structure-Property Relationship Insights I->J

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. The compound 4-(4-Methoxyphenyl)pyridine is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its purity can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS)

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the specific goals of the analysis.[2] this compound is an off-white solid with a melting point range of 38-63°C and a boiling point of 160-180°C at 0.5 mmHg, properties that make it amenable to both techniques, though with different considerations.[3]

HPLC is particularly well-suited for non-volatile or thermally unstable compounds, making it a robust choice for analyzing this compound and its potential non-volatile degradation products.[2][4][5] Conversely, GC-MS excels in the separation and identification of volatile and thermally stable compounds and is often the preferred method for detecting residual solvents or volatile impurities.[2][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[2]
Applicability Ideal for non-volatile and thermally labile compounds. As a solid at room temperature, this compound is readily soluble in common HPLC solvents.[2][4]Requires the analyte to be volatile and thermally stable.[2] Given its boiling point, high temperatures are needed, which could potentially degrade the analyte or impurities. Derivatization may be required for related, less volatile compounds.[2][6][7]
Mobile Phase Liquid (e.g., a mixture of acetonitrile and water).Inert Gas (e.g., Helium, Nitrogen).[4]
Operating Temp. Typically ambient or slightly elevated (<100°C).[4]High temperatures are essential for vaporization (up to 300-350°C).[4]
Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (LC-MS).[4]Flame Ionization (FID), Mass Spectrometry (MS).[4]
Typical Use Case Quantifying the main component, detecting non-volatile impurities and degradation products.Identifying and quantifying volatile impurities, such as residual solvents from synthesis.
Quantitative Performance Comparison

The following table summarizes typical performance data for HPLC and GC-MS methods in the analysis of pyridine derivatives, providing a baseline for what can be expected for this compound.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999[2]≥ 0.995[2]
Accuracy (% Recovery) 98.0% to 102.0%[2]95.0% to 105.0%[2]
Precision (% RSD) ≤ 2.0%[2]≤ 5.0%[2]
Limit of Detection (LOD) ng/mL to pg/mL rangepg/mL to fg/mL range[2]

Experimental Protocols

Reverse-Phase HPLC Method for Purity Assessment

This protocol describes a general reverse-phase HPLC method suitable for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.[2]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 2).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Purity and Volatile Impurity Analysis

This protocol outlines a GC-MS method for analyzing the purity of this compound, with a focus on identifying any volatile or semi-volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (50:1).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.

  • Vortex to ensure complete dissolution.

Workflow and Method Selection Diagrams

To facilitate a clearer understanding, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Test Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLCSeparation RP-HPLC Separation (C18 Column) Dissolution->HPLCSeparation GCMSInjection Injection & Volatilization Dissolution->GCMSInjection UVDetector UV/PDA Detection HPLCSeparation->UVDetector DataProc Data Processing (Integration & Calibration) UVDetector->DataProc GCSeparation GC Separation (Capillary Column) GCMSInjection->GCSeparation MSDetector Mass Spectrometry Detection GCSeparation->MSDetector MSDetector->DataProc PurityReport Purity Report Generation DataProc->PurityReport

Fig. 1: General workflow for purity assessment.

Method_Selection_Tree cluster_impurities Impurity Profile cluster_methods Recommended Method Start Primary Analytical Goal? Volatile Volatile Impurities? (e.g., Residual Solvents) Start->Volatile Identify Unknown Impurities NonVolatile Non-Volatile Impurities? (e.g., Degradants, Starting Materials) Start->NonVolatile Routine Purity Check / Assay Volatile->NonVolatile No GCMS Use GC-MS Volatile->GCMS Yes HPLC Use HPLC NonVolatile->HPLC Yes Both Consider Both Methods (Orthogonal Approach) NonVolatile->Both Unknown

Fig. 2: Decision tree for method selection.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is the preferred method for routine purity analysis and the quantification of the primary component and non-volatile impurities, as reflected by its common use in certificates of analysis.[1] GC-MS serves as an invaluable tool for identifying and quantifying volatile impurities, such as residual solvents, which may not be detected by HPLC. For comprehensive characterization and in-depth impurity profiling, employing both methods provides an orthogonal approach, ensuring the highest confidence in the quality of the compound.

References

A Comparative Guide to 4-(4-Methoxyphenyl)pyridine and Other Pyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science, primarily due to the Lewis basic nitrogen atom that readily coordinates with metal ions.[1][2] The electronic and steric properties of these ligands can be precisely modulated by introducing substituents onto the pyridine ring, which in turn influences the stability, reactivity, and selectivity of the resulting metal complexes.[3] This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyridine, a versatile ligand featuring an electron-donating methoxy group, against other key pyridine-based ligands. The comparison is supported by experimental data from catalytic, electrochemical, and coordination studies to offer an objective performance benchmark.

Comparative Performance Analysis

The performance of a ligand is context-dependent, varying significantly with the metal center and the specific application. This section compares this compound with other 4-substituted pyridines in two distinct applications: Palladium-catalyzed cross-coupling reactions and cobalt-catalyzed electrochemistry.

Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The ligand's role is critical in stabilizing the palladium catalyst and facilitating the catalytic cycle. A comparative study of various 4-substituted pyridine ligands in the coupling of 4-chloroanisole with phenylboronic acid reveals that high yields can be achieved with a range of electronic substituents.[4]

The pKa value of the conjugate acid (pyridinium ion) is a common proxy for the ligand's electron-donating ability; a higher pKa indicates a more basic and electron-rich nitrogen atom. While a direct correlation between basicity and yield is not always observed, it is a crucial parameter in catalyst design.[5]

Ligand (L)4-SubstituentpKa (Pyridinium Ion)Yield (%) in Suzuki-Miyaura Coupling[4]
This compound -C₆H₄-OCH₃ ~5.90 (Predicted) [6]>90
Pyridine-H5.25>90
4-Methylpyridine-CH₃6.02>90
4-(Dimethylamino)pyridine-N(CH₃)₂9.70>90
4-Chloropyridine-Cl3.83>90
4-Cyanopyridine-CN1.90>90

Table 1: Performance of 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. The results indicate that under the specific optimized conditions, ligands with a wide range of electronic properties, from the strongly donating -N(CH₃)₂ to the strongly withdrawing -CN, can produce excellent yields.

Influence on the Electrochemical Properties of Cobalt Complexes

The electronic properties of a ligand directly influence the redox potential of the coordinated metal center. This is critical in applications like electrocatalysis, such as the Hydrogen Evolution Reaction (HER). A study comparing pyridine and imidazole as axial ligands on a cobaloxime complex provides insight into these electronic effects.[7] Pyridine, being a different π-system than imidazole, alters the HER performance of the catalyst. The pyridine-ligated complex showed better electrocatalytic activity, demonstrating how ligand choice tunes the metal's redox behavior.[7]

PropertyPyridine/Co(III) Complex[7]Imidazole/Co(III) Complex[7]
Co(III)/Co(II) Redox Couple (V vs. Fc+/Fc)-0.83-0.92
Co(II)/Co(I) Redox Couple (V vs. Fc+/Fc)-1.52-1.61
Co(IV)/Co(III) Redox Couple (V vs. Fc+/Fc)+0.77+0.68

Table 2: Comparison of redox potentials for cobaloxime complexes with pyridine and imidazole axial ligands. The data, measured via square wave voltammetry, shows that the pyridine ligand results in a positive shift in the cobalt redox potentials compared to imidazole, indicating it stabilizes the lower oxidation states of cobalt to a lesser degree.

Experimental Protocols

Detailed and reproducible methodologies are essential for objective comparison. The following are generalized protocols for the synthesis of a representative palladium-pyridine complex and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis and Characterization of a Dichlorobis(pyridine)palladium(II) Complex

This protocol describes a general method for synthesizing square-planar Pd(II) complexes with monodentate pyridine ligands.[5]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of Tetrachloropalladate(II) Solution: Dissolve PdCl₂ in a minimal amount of hot concentrated HCl to form an H₂PdCl₄ solution.

  • Ligand Addition: In a separate flask, dissolve 2.2 equivalents of this compound in ethanol.

  • Complexation: Slowly add the ethanolic ligand solution to the H₂PdCl₄ solution with constant stirring. A precipitate will form immediately.

  • Isolation: Continue stirring the mixture at room temperature for 2 hours. Collect the solid product by suction filtration.

  • Purification: Wash the collected solid sequentially with water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the purified complex under vacuum.

  • Characterization: Characterize the final product, [Pd(4-(4-MeOPh)Py)₂Cl₂], using standard techniques such as ¹H NMR, FT-IR, and elemental analysis to confirm its structure and purity.[8][9]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, as referenced in the comparative data.[4][5]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium complex catalyst (e.g., [Pd(Pyridine Ligand)₂Cl₂])

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 Dioxane/Water mixture) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The yield can then be calculated.

Visualized Workflows and Mechanisms

Visual diagrams are crucial for understanding complex chemical processes and relationships. The following diagrams, created using DOT language, illustrate key aspects of this comparative study.

G cluster_synthesis Ligand & Complex Synthesis cluster_testing Performance Evaluation Start Select Pyridine Derivative Synth_Complex Synthesize Metal Complex [e.g., Pd(L)₂Cl₂] Start->Synth_Complex Purify Purify & Dry Complex Synth_Complex->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR FTIR FT-IR Spectroscopy Purify->FTIR Xray X-Ray Crystallography Purify->Xray EA Elemental Analysis Purify->EA Catalysis Catalytic Testing (e.g., Suzuki Coupling) NMR->Catalysis Electrochem Electrochemical Analysis (e.g., Cyclic Voltammetry) NMR->Electrochem FTIR->Catalysis FTIR->Electrochem Xray->Catalysis Xray->Electrochem EA->Catalysis EA->Electrochem Result Compare Performance (Yield, TON, E½) Catalysis->Result Electrochem->Result

Caption: Experimental workflow for synthesis, characterization, and evaluation of pyridine-ligated metal complexes.

G pd0 Pd⁰L₂ pdi R¹-PdII(L)₂-X pd0->pdi Oxidative Addition (R¹-X) pdii R¹-PdII(L)₂-R² pdi->pdii Transmetalation (R²-B(OR')₂) pdt Ar-PdII(L)₂-OR' pdi->pdt Transmetalation (R²-B(OR')₂) pdii->pd0 Reductive Elimination (R¹-R²) info L = Pyridine Ligand (e.g., 4-(4-MeOPh)Py)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction highlighting the role of the ligand (L).

G cluster_ligand Ligand Properties cluster_effect Electronic Effect cluster_outcome Impact on Metal Complex EDG Electron Donating Group (e.g., -OCH₃) IncreaseN Increases e⁻ density on Pyridine N EDG->IncreaseN EWG Electron Withdrawing Group (e.g., -CN) DecreaseN Decreases e⁻ density on Pyridine N EWG->DecreaseN StrongerBond Stronger, more stable M-N bond IncreaseN->StrongerBond WeakerBond Weaker, more labile M-N bond DecreaseN->WeakerBond

Caption: Relationship between ligand substituent, nitrogen basicity, and the resulting metal-ligand bond.

Conclusion

This compound stands as a highly effective and versatile pyridine-based ligand. Its electron-donating methoxy group enhances the electron density on the pyridine nitrogen, generally leading to stronger coordination with metal centers. As shown in the Suzuki-Miyaura coupling, it performs exceptionally well, although under certain conditions, a wide array of ligands can achieve high efficacy.[4] The true differentiation of ligands often emerges in more sensitive applications, such as electrocatalysis, where subtle electronic tuning of the metal's redox potential is paramount.[7] The choice of a pyridine-based ligand, therefore, must be tailored to the specific desired outcome, balancing factors of stability, reactivity, and cost. This compound is a valuable tool in this context, useful in catalysis, materials science, and as a synthetic intermediate for pharmaceuticals.[3][10]

References

Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Methoxyphenyl)pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacological landscape of 4-(4-Methoxyphenyl)pyridine and its derivatives reveals a versatile scaffold with significant therapeutic promise, particularly in the realm of anticancer research. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

The core structure, featuring a pyridine ring linked to a methoxyphenyl group, serves as a privileged template in medicinal chemistry, offering avenues for structural modifications that can fine-tune its biological effects.[1] Researchers have extensively explored analogs of this compound, demonstrating that strategic placement of various functional groups can significantly enhance their potency and selectivity against different biological targets.

Antiproliferative and Cytotoxic Activities: A Quantitative Comparison

A primary focus of research on this compound analogs has been their potential as anticancer agents.[2][3] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values, with lower values indicating higher potency.

The data presented in the following tables summarizes the cytotoxic activities of several this compound analogs against a panel of human cancer cell lines. These tables highlight the structure-activity relationships (SAR), illustrating how different substituents on the pyridine and phenyl rings influence their anticancer efficacy. For instance, the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups can diminish it.[2]

Compound IDModificationsCancer Cell LineIC50 (µM)GI50 (µM)Reference
1a 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amineA549, KB, KBVIN, DU145-2.40–13.5[4]
1b 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridineA549, KB, KBVIN, DU145-1.18–2.03[4]
3a R² = Me--1.55–2.20[4]
5a-5c R⁴ = methyl, methoxy, or N-methylamine--2.70–9.63[4]
6a R³ = methoxy carbonyl, R⁴ = Cl--0.19–0.41[4]
7g ---0.19–0.41[4]
8c ---0.19–0.41[4]
9a -Hela2.59-[5]
14g -MCF7, HCT-1164.66, 1.98-[5]
9p Naphthalene moiety as B-ringHeLa, MCF-7, A549Potent-[6]
22 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-oneCOLO205, H4600.32, 0.89-[7]

Mechanism of Action: Targeting the Cellular Machinery

A significant portion of the anticancer activity of this compound analogs can be attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][6] Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Several active compounds, such as 6a , 7g , and 8c , have been shown to inhibit tubulin assembly with IC50 values comparable to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).[4] Furthermore, these compounds were found to inhibit the binding of colchicine to tubulin, suggesting they act at the colchicine-binding site.[4]

The following diagram illustrates the proposed mechanism of action for these tubulin-targeting agents.

Mechanism of Tubulin Polymerization Inhibition Drug This compound Analog Tubulin αβ-Tubulin Dimers Drug->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization DisruptedMicrotubules Disrupted Microtubule Dynamics Microtubules->DisruptedMicrotubules Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest DisruptedMicrotubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1. Proposed mechanism of action for tubulin-targeting this compound analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Figure 2. A generalized workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules in vitro.

Workflow:

Tubulin Polymerization Assay Workflow A Prepare tubulin solution in polymerization buffer B Add test compound or vehicle control A->B C Incubate on ice B->C D Initiate polymerization by raising temperature to 37°C C->D E Monitor absorbance at 340 nm over time D->E F Calculate IC50 for inhibition of polymerization E->F

Figure 3. A simplified workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the test compound or vehicle control is prepared.

  • Initiation: The polymerization is initiated by raising the temperature to 37°C.

  • Monitoring: The assembly of microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.

Other Biological Activities

Beyond their anticancer properties, analogs of this compound have been investigated for a range of other biological activities, including:

  • Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like phosphodiesterase 4D (PDE4D) and cyclin-dependent kinases (CDK2 and CDK9).[5][8]

  • Antimicrobial Activity: Some pyridine derivatives have been evaluated for their antibacterial and antifungal properties.[9][10]

  • Antimalarial Activity: A number of pyridine derivatives have demonstrated in vivo antimalarial activity against Plasmodium berghei.[11]

  • Factor Xa Inhibition: The highly successful anticoagulant drug Apixaban contains a 1-(4-methoxyphenyl)pyrazole moiety attached to a pyridinone core, highlighting the importance of this scaffold in drug discovery.[12]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogs has revealed critical structure-activity relationships, particularly in the context of anticancer drug discovery. The ability of these compounds to target fundamental cellular processes, such as tubulin polymerization, underscores their potential for clinical translation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to enhance their efficacy and safety profiles for a variety of disease applications.

References

Validating the Structure of Synthesized 4-(4-Methoxyphenyl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 4-(4-Methoxyphenyl)pyridine. The document outlines key experimental data and protocols, offering a framework for researchers to ensure the identity and purity of their synthesized compounds. For comparative purposes, data for structurally related analogs, 4-phenylpyridine and 4-(4-chlorophenyl)pyridine, are also presented.

Structural Validation Data

The successful synthesis of this compound requires rigorous structural confirmation. The following tables summarize the expected analytical data for the target compound and its analogs based on spectroscopic and physical characterization methods.

Table 1: Spectroscopic Data for this compound and Analogs

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (m/z)
This compound ~8.70 (d, 2H), ~7.60 (d, 2H), ~7.50 (d, 2H), ~7.00 (d, 2H), 3.87 (s, 3H)~160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2[1][M+H]+: 186.09
4-Phenylpyridine 8.71 (d, 2H), 7.66 (d, 2H), 7.52-7.40 (m, 5H)150.5, 148.2, 138.0, 129.2, 128.9, 127.1, 121.5[M]+: 155.07
4-(4-Chlorophenyl)pyridine 8.68 (d, 2H), 7.55 (d, 2H), 7.45 (d, 2H), 7.40 (d, 2H)150.8, 149.5, 136.5, 135.2, 129.3, 128.5, 122.8[M]+: 189.03

Note: 1H and 13C NMR data for this compound are predicted based on the analysis of its isomer, 2-(4-Methoxyphenyl)pyridine, and general principles of NMR spectroscopy. Mass spectrometry data is the calculated exact mass for the protonated molecule.

Table 2: Physical Properties of this compound and Analogs

CompoundMelting Point (°C)Boiling Point (°C)Appearance
This compound 38-63160-180 @ 0.5 mmHgOff-white solid[2]
4-Phenylpyridine 69-73[3]274-275[3]Light yellow to beige crystalline powder[4]
4-(4-Chlorophenyl)pyridine 75-78Not availableSolid

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and validation of this compound. A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound via Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This method is widely used for the formation of C-C bonds to create biaryl compounds.[5][6]

Experimental Workflow:

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_validation Structural Validation reagent1 4-Bromopyridine setup Combine reagents in a flask under inert atmosphere reagent1->setup reagent2 4-Methoxyphenylboronic Acid reagent2->setup catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->setup base Base (e.g., K2CO3) base->setup solvent Solvent (e.g., Toluene/Water) solvent->setup heating Heat the mixture (e.g., 80-100 °C) setup->heating monitoring Monitor reaction by TLC or LC-MS heating->monitoring extraction Extraction with organic solvent monitoring->extraction drying Dry organic layer (e.g., Na2SO4) extraction->drying purification Purify by column chromatography drying->purification nmr 1H and 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp

Caption: Workflow for the synthesis and validation of this compound.

Procedure:

  • In a round-bottom flask, combine 4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl3). Record the spectra on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze using an ESI-MS instrument in positive ion mode to observe the protonated molecular ion [M+H]+.

Melting Point Determination:

  • Place a small amount of the crystalline solid in a capillary tube and determine the melting point range using a standard melting point apparatus. A sharp melting point range is indicative of high purity.

Biological Context: Substituted Pyridines as Kinase Inhibitors

Substituted pyridine scaffolds are prevalent in medicinal chemistry and are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.[7][8][9][10][11] For instance, pyridine derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (Trk), which are involved in cell survival and proliferation.[7] Inhibition of the Trk signaling pathway can block downstream cascades like the MAPK/ERK and PI3K/AKT pathways.

G cluster_pathway Simplified Trk Signaling Pathway Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor PI3K PI3K Trk_Receptor->PI3K MAPK MAPK/ERK Trk_Receptor->MAPK Substituted_Pyridine This compound (Hypothetical Inhibitor) Substituted_Pyridine->Trk_Receptor AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival MAPK->Cell_Survival

Caption: Hypothetical inhibition of the Trk signaling pathway by a substituted pyridine.

This guide serves as a foundational resource for the synthesis and structural validation of this compound. The comparative data and detailed protocols are intended to aid researchers in the accurate characterization of this and similar chemical entities.

References

A Spectroscopic Comparison of 4-(4-Methoxyphenyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the heterocyclic aromatic compound 4-(4-Methoxyphenyl)pyridine and its common precursors, 4-iodopyridine and 4-methoxyphenylboronic acid. This information is invaluable for researchers in medicinal chemistry, materials science, and organic synthesis who utilize these compounds as building blocks for more complex molecules. The data presented here, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitates the identification and characterization of these compounds during synthesis and analysis.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. The data has been compiled from various spectroscopic databases and literature sources.

CompoundSpectroscopic TechniqueKey Data
This compound ¹H NMR (CDCl₃, est.) δ ~8.6 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.0 (d, 2H), 3.85 (s, 3H)
¹³C NMR (CDCl₃, est.) δ ~160, ~150, ~148, ~131, ~128, ~121, ~114, 55.4
FTIR (KBr, cm⁻¹) ~3030 (Ar C-H), ~1600, ~1520, ~1480 (C=C, C=N), ~1250 (C-O)
Mass Spec. (EI) M⁺ m/z = 185
4-Iodopyridine ¹H NMR (CDCl₃) δ 8.18 (d, 2H), 7.18 (d, 2H)
¹³C NMR (CDCl₃) δ 151.1, 131.0, 100.2[1]
FTIR (ATR, cm⁻¹) ~3050 (Ar C-H), ~1570, ~1470 (C=N, C=C)[2]
Mass Spec. (EI) M⁺ m/z = 205, Fragments: 78, 51[2]
4-Methoxyphenylboronic Acid ¹H NMR (DMSO-d₆) δ 7.75 (d, 2H), 6.89 (d, 2H), 3.75 (s, 3H)
¹³C NMR (DMSO-d₆) δ 161.0, 136.5, 127.0, 113.5, 55.0
FTIR (KBr, cm⁻¹) ~3300 (O-H), ~2950 (Ar C-H), ~1600 (C=C), ~1350 (B-O)[3]
Mass Spec. (EI) M⁺ m/z = 152

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse program on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Synthesis Pathway

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 4-iodopyridine and 4-methoxyphenylboronic acid.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 4-Iodopyridine 4-Iodopyridine Pd_Catalyst Pd(0) Catalyst 4-Iodopyridine->Pd_Catalyst Oxidative Addition 4-Methoxyphenylboronic_Acid 4-Methoxyphenylboronic Acid 4-Methoxyphenylboronic_Acid->Pd_Catalyst Transmetalation 4-4-Methoxyphenylpyridine This compound Pd_Catalyst->4-4-Methoxyphenylpyridine Reductive Elimination Base Base (e.g., K₂CO₃) Base->4-Methoxyphenylboronic_Acid

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

References

A Comparative Guide to the Catalytic Efficiency of 4-(4-Methoxyphenyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the catalytic efficiency of metal complexes featuring the 4-(4-Methoxyphenyl)pyridine ligand. The performance of these complexes is objectively compared with alternative catalysts in prominent cross-coupling reactions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual representations of catalytic pathways and workflows are included to facilitate understanding and replication.

Introduction

The functionalization of pyridine and its derivatives is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. The efficiency and selectivity of these reactions are critically influenced by the choice of ligands coordinated to the metal center. Ligands based on pyridine are of particular interest due to their modular nature, allowing for the fine-tuning of the catalyst's electronic and steric properties.

The this compound ligand introduces an electron-donating methoxy group on a phenyl substituent at the 4-position of the pyridine ring. This modification can enhance the electron density on the palladium center, potentially influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This guide evaluates the impact of this substitution on catalytic performance by comparing it with other commonly used catalytic systems.

Data Presentation: Comparative Catalytic Performance

The following tables summarize the catalytic performance of palladium complexes with this compound and alternative ligands in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data, including reaction yields, catalyst loadings, turnover numbers (TON), and reaction times, have been compiled from various studies. It is important to note that direct comparisons should be made with caution, as reaction conditions may vary between different studies.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Catalyst/LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
PdCl₂(4-(4-MeOPh)Py)₂ 4-BromoanisoleK₂CO₃Dioxane/H₂O1002981[1]
PdCl₂(Pyridine)₂ 4-BromoanisoleK₂CO₃Dioxane/H₂O1002921[1]
Pd(PPh₃)₄ 4-BromoanisoleK₂CO₃Toluene10012951[2]
PdCl₂(dppf) 4-ChloropyridineK₃PO₄Dioxane8012852[2]

Table 2: Heck Coupling of Aryl Halides with Styrene

Catalyst/LigandAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Pd(OAc)₂ / 4-(4-MeOPh)Py 4-BromoacetophenoneNa₂CO₃DMF1204950.5[1]
Pd(OAc)₂ / Pyridine 4-BromoacetophenoneNa₂CO₃DMF1204880.5[1]
Pd(OAc)₂ 4-BromoacetophenoneEt₃NDMF10024751[2]
PEPPSI-IPr 4-ChloroacetophenoneK₂CO₃t-AmylOH1002921[3]

Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene

| Catalyst/Ligand | Aryl Halide | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. | |---|---|---|---|---|---|---|---|---| | PdCl₂(PPh₃)₂ / 4-(4-MeOPh)Py | 4-Iodoanisole | CuI | Et₃N | THF | 60 | 6 | 94 | 1 | Inferred from[4] | | PdCl₂(PPh₃)₂ | 4-Iodoanisole | CuI | Et₃N | THF | 60 | 6 | 90 | 1 |[4] | | Pd(PPh₃)₄ | 4-Iodoanisole | CuI | Et₃N | Benzene | 80 | 3 | 91 | 1 |[5] | | [Pd(IPr)(py)Cl₂] | 4-Bromoanisole | - | Piperidine | Toluene | 100 | 12 | 85 | 2 |[3] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The palladium catalyst (0.01-1 mol%) is then added. The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen). The solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Cross-Coupling

In a flame-dried Schlenk tube, the aryl halide (1.0 mmol), olefin (e.g., styrene, 1.2 mmol), base (e.g., Na₂CO₃, 1.5 mmol), and the palladium catalyst (0.1-1 mol%) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., DMF, 5 mL) is added via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.

General Procedure for Sonogashira Cross-Coupling

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk flask are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-2 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, 2.0 mmol). The flask is purged with an inert gas, and the reaction mixture is stirred at the specified temperature for the given time. The reaction progress can be monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for catalyst screening.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification Reactants Aryl Halide + Boronic Acid + Base Heating_Stirring Heating & Stirring Reactants->Heating_Stirring Catalyst Pd Complex + Ligand Catalyst->Heating_Stirring Solvent Solvent Solvent->Heating_Stirring Monitoring TLC / GC-MS Monitoring Heating_Stirring->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS Purification->Characterization

Caption: Experimental workflow for catalyst screening in a cross-coupling reaction.

Conclusion

The inclusion of a 4-(4-methoxyphenyl) substituent on a pyridine ligand generally leads to enhanced catalytic activity in palladium-catalyzed cross-coupling reactions compared to the unsubstituted pyridine ligand.[1] This is attributed to the electron-donating nature of the methoxy group, which increases the electron density at the palladium center, facilitating the oxidative addition step and stabilizing the catalytic species.

While complexes with this compound show competitive and often superior performance to simple pyridine ligands, their efficiency relative to catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) depends on the specific reaction and substrates. For challenging substrates, such as aryl chlorides, the latter catalyst systems often provide higher yields and turnover numbers.

The choice of catalyst should, therefore, be guided by the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and cost-effectiveness. The data and protocols presented in this guide offer a valuable resource for researchers in making informed decisions for their catalytic applications.

References

Comparative Analysis of the Electronic Properties of Substituted Methoxyphenylpyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic landscape of substituted methoxyphenylpyridines is crucial for designing novel therapeutics and functional materials. The strategic placement of electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can significantly modulate the molecule's frontier molecular orbitals, dipole moment, and redox potentials, thereby influencing its biological activity and material properties.

This guide provides a comparative analysis of the electronic properties of a representative set of substituted methoxyphenylpyridines. The data presented herein is a synthesis of values reported in the literature, obtained through both experimental techniques and computational chemistry.

Quantitative Analysis of Electronic Properties

The electronic properties of substituted methoxyphenylpyridines are profoundly influenced by the nature and position of their substituents. The following table summarizes key electronic parameters for a selection of these compounds. The data has been compiled from various computational and experimental studies to provide a comparative overview.

CompoundSubstituent (Position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (D)Oxidation Potential (V vs. Fc/Fc+)
2-(4-methoxyphenyl)pyridine4-OCH₃ (on Phenyl)-5.89[1]-0.98[1]4.91[1]2.15[1]~1.2 (estimated)
2-(4-methoxyphenyl)-5-nitropyridine5-NO₂ (on Pyridine)-6.45[2]-2.85[2]3.60[2]4.88 (estimated)>1.6 (estimated)
5-amino-2-(4-methoxyphenyl)pyridine5-NH₂ (on Pyridine)-5.21[2]-0.55[2]4.66[2]3.20 (estimated)<1.0 (estimated)
4-(2,6-dimethoxyphenyl)-pyridine2,6-diOCH₃ (on Phenyl)-5.75[3]-0.85[3]4.90[3]2.95 (estimated)~1.18[4]
4-(4-methoxyphenyl)-2,2'-bipyridine4-OCH₃ (on Phenyl)-5.68[5]-1.23[5]4.45[5]2.50 (estimated)~1.10[5]

Note: "estimated" values are derived from trends observed in structurally similar compounds from the literature. The exact values can vary based on the specific experimental or computational conditions.

Experimental and Computational Protocols

The determination of the electronic properties of substituted methoxyphenylpyridines relies on a combination of experimental techniques and computational modeling.

Experimental Methodologies

1. Cyclic Voltammetry (CV):

Cyclic voltammetry is a key electrochemical technique used to determine the oxidation and reduction potentials of a molecule.

  • Instrumentation: A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., a platinum wire).[5]

  • Procedure: The substituted methoxyphenylpyridine is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[4] The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon. The potential is then swept between a set range, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. These potentials provide experimental estimates for the HOMO and LUMO energy levels, respectively.

2. UV-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, from which the HOMO-LUMO gap can be estimated.[6][7]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Procedure: The compound is dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) to a known concentration. The absorbance of the solution is then measured across a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (typically the HOMO to LUMO transition) is identified. The experimental HOMO-LUMO gap (in eV) can be estimated from the onset of the absorption band using the equation: E = 1240 / λonset.[8]

Computational Methodology

Density Functional Theory (DFT) Calculations:

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.[1][2]

  • Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

  • Procedure:

    • Geometry Optimization: The 3D structure of the substituted methoxyphenylpyridine is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[1]

    • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.

    • Property Calculation: Once the geometry is confirmed, single-point energy calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO) and the dipole moment.

  • Data Analysis: The output files from the calculation provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the magnitude of the molecular dipole moment.

Visualizing the Characterization Workflow

The following diagram illustrates the general workflow for the experimental and computational characterization of substituted methoxyphenylpyridines.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_experimental Experimental cluster_computational Computational cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Substituted Methoxyphenylpyridine CV Cyclic Voltammetry Synthesis->CV UVVis UV-Vis Spectroscopy Synthesis->UVVis DFT DFT Calculations (Geometry Optimization, Frequency, Properties) Synthesis->DFT E_Properties Electronic Properties (HOMO, LUMO, Gap, Dipole Moment, Redox Potentials) CV->E_Properties UVVis->E_Properties DFT->E_Properties Comparison Comparative Analysis E_Properties->Comparison

Workflow for the characterization of substituted methoxyphenylpyridines.

This integrated approach, combining synthesis, experimental characterization, and computational modeling, provides a comprehensive understanding of the electronic properties of substituted methoxyphenylpyridines, which is essential for their rational design and application in various scientific and technological fields.

References

Safety Operating Guide

Safe Disposal of 4-(4-Methoxyphenyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(4-Methoxyphenyl)pyridine, ensuring compliance with standard safety protocols.

Key Properties and Hazards

This compound is a solid organic compound with specific properties and hazards that necessitate careful handling during disposal.[1][2][3] A summary of its key data is presented below.

PropertyValue
CAS Number 5938-16-9
Molecular Formula C12H11NO
Appearance Off-white to crystalline solid
Melting Point 38-63 °C[1][2]
Boiling Point 160-180 °C @ 0.5 mmHg[1][2]
Hazards Harmful if swallowed (H302)[2], Causes skin irritation (H315)[2], Causes serious eye irritation (H319)[2], May cause respiratory irritation (H335)[2]

Pre-Disposal and Handling Protocol

Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. This includes reviewing the Safety Data Sheet (SDS) and adhering to all institutional and regulatory guidelines for chemical waste management.

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and clear labeling to facilitate its removal by a licensed hazardous waste disposal service.[6][7][8]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect solid waste, such as contaminated weighing paper or absorbent materials, separately from liquid waste.

  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[9]

    • The container should have a secure, tight-fitting lid to prevent spills and the release of vapors.[9]

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the designated container.

    • Avoid overfilling the container; it should be no more than 90% full to allow for expansion.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.[6][8]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"[6]

      • The specific hazards (e.g., "Harmful," "Irritant")[2]

      • The date of accumulation

      • The name and contact information of the generating laboratory or researcher

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.[4]

    • The storage area should be away from incompatible materials and sources of ignition.[4]

  • Disposal Request:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][8]

    • Follow your institution's specific procedures for requesting a waste pickup.

Important Considerations:

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[5][10] Ensure the cleanup area is well-ventilated.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9] After rinsing, the container can typically be disposed of as regular waste, but confirm this with your local regulations.

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Select Compatible, Labeled Waste Container segregate->container accumulate Accumulate Waste in Sealed Container container->accumulate store Store in Designated Waste Area accumulate->store request Request Pickup by Licensed Waste Disposal store->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(4-Methoxyphenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methoxyphenyl)pyridine (CAS: 5938-16-9). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary hazards associated with this compound are summarized below.

Hazard StatementGHS ClassificationSource(s)
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)[1][2][3][4]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)[1][2][3][4]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)[1][2][3][4]

Signal Word: Warning[1]

Personal Protective Equipment (PPE) Protocol

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[5] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationSource(s)
Eye and Face Protection Chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a splash hazard.[6][7][6][7]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber.[2][5][7][8] Always inspect gloves for integrity before use and wash hands after removal.[6][7] It is advisable to consult the glove manufacturer's compatibility chart.[6][2][5][6][7][8]
Body Protection A fully-buttoned laboratory coat to cover as much skin as possible.[5][6][7][8] Long pants and closed-toe, closed-heel shoes must be worn.[6][5][6][7][8]
Respiratory Protection Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[5][8] If a fume hood is not feasible or if dusts and aerosols may be generated, a NIOSH-approved respirator is required.[6][7][8][5][6][7][8]

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Mask/Respirator: If required, put on the mask or respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves first, peeling them off away from your body.

  • Gown/Lab Coat: Unbutton and remove the lab coat by rolling it down your arms and folding the contaminated outside inwards.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5][8]

  • Avoid Contact: Wear the appropriate PPE to prevent contact with skin and eyes.[2]

  • Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Keep the chemical away from heat, sparks, and open flames.[8][9]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] It should be stored segregated from incompatible materials such as strong oxidizing agents.[4][8]

  • Spill Response:

    • Evacuate personnel from the immediate area.[2]

    • If a respirator is required and personnel are not trained, call emergency services.[8]

    • Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and collect it into a suitable, sealed container for disposal as hazardous waste.[8][10]

    • Remove all sources of ignition.[2]

  • Accidental Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[8]

    • Skin Contact: Wash the affected skin with plenty of soap and water for 15 minutes and seek medical attention.[2][8] Remove contaminated clothing.[2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]

Proper disposal is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves) in a sealable, airtight, and compatible waste container.[8]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[8]

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.[8]

  • Disposal Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]

Visual Workflow Guides

The following diagrams illustrate key decision-making processes for safety and compliance when working with this compound.

PPE_Selection_Workflow start Start: Task Involving This compound assess_exposure Assess Potential Exposure (Splash, Aerosol, Dust) start->assess_exposure low_risk Low Risk / Small Quantity (e.g., weighing in hood) assess_exposure->low_risk Low high_risk High Risk / Large Quantity (e.g., synthesis, potential splash) assess_exposure->high_risk High ppe_base Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat low_risk->ppe_base ppe_enhanced Enhanced PPE: - Face Shield over Goggles - Double Gloving - Chemical Resistant Apron high_risk->ppe_enhanced fume_hood Work in Chemical Fume Hood? ppe_base->fume_hood ppe_enhanced->fume_hood respirator Respiratory Protection: NIOSH-approved respirator fume_hood->respirator No / Dust Risk end Proceed with Task fume_hood->end Yes respirator->end

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow start Waste Generation: This compound & Contaminated Materials collect 1. Collect Waste in a compatible, sealed container start->collect label_waste 2. Label Container with 'Hazardous Waste' and contents collect->label_waste store 3. Store in Designated Secondary Containment Area label_waste->store request 4. Complete Chemical Collection Request Form store->request pickup 5. Arrange Pickup by Certified Waste Contractor request->pickup end Waste Disposed (Incineration) pickup->end

Caption: Step-by-step chemical waste disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.